Product packaging for Stachybotrylactam(Cat. No.:)

Stachybotrylactam

Cat. No.: B10778778
M. Wt: 385.5 g/mol
InChI Key: ZSVLMDBFFSSVAK-RCJATNNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachybotrylactam is a natural product found in Stachybotrys chartarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO4 B10778778 Stachybotrylactam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one

InChI

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1

InChI Key

ZSVLMDBFFSSVAK-RCJATNNHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C

Origin of Product

United States

Foundational & Exploratory

The Stachybotrylactam Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a prominent member of the phenylspirodrimane (PSD) class of meroterpenoids, is a secondary metabolite produced by fungi of the genus Stachybotrys.[1][2] These compounds are of significant interest due to their diverse and potent biological activities. Phenylspirodrimanes are characterized by a unique chemical scaffold, arising from a hybrid polyketide and terpene biosynthetic origin.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the genetic basis, proposed enzymatic steps, and factors influencing its production. It is intended to serve as a resource for researchers engaged in natural product discovery, biosynthesis elucidation, and the development of novel therapeutic agents.

The Genetic Blueprint: The Phenylspirodrimane (psd) Gene Cluster

The biosynthesis of phenylspirodrimanes, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the psd cluster.[4][5] The identification and characterization of this cluster in Stachybotrys sp. CPCC 401591 has been a significant advancement in understanding the genetic underpinnings of PSD production.[4][5]

Genome mining and bioinformatic analyses have revealed that the psd gene cluster contains genes encoding the key enzymes required for the synthesis of the PSD scaffold. A crucial component of this cluster is a non-reducing polyketide synthase (NR-PKS), encoded by the gene psdA, which is responsible for the synthesis of the polyketide moiety of this compound.[4][5][6] Gene deletion experiments have confirmed the essential role of psdA in PSD biosynthesis.[4][5][6]

Transcriptomic analysis has shown that the expression of genes within the psd cluster is correlated with the production of phenylspirodrimanes, further solidifying the functional linkage of this gene cluster to the biosynthesis of these metabolites.[4][5]

The Biosynthetic Pathway: A Proposed Enzymatic Cascade

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and mevalonate pathways to form the characteristic phenylspirodrimane skeleton. While the entire pathway has not been fully elucidated and experimentally validated, a plausible route has been proposed based on identified intermediates and the putative functions of enzymes encoded in the psd gene cluster.

The pathway commences with two primary precursors: orsellinic acid , derived from the polyketide pathway, and farnesyl diphosphate (FPP) , a product of the mevalonate pathway.[7]

The key steps are proposed as follows:

  • Prenylation: An aromatic prenyltransferase catalyzes the farnesylation of orsellinic acid, joining the polyketide and isoprenoid precursors.

  • Formation of Ilicicolin B: A series of enzymatic reactions, likely involving cyclases and oxidoreductases, leads to the formation of the key intermediate, ilicicolin B .

  • Oxidative Transformations and Cyclizations: Ilicicolin B undergoes further modifications, including oxidations and cyclizations, to yield another critical intermediate, stachybotrydial .[7]

  • Lactam Ring Formation: The final steps in the biosynthesis of this compound involve the incorporation of an amino group and subsequent cyclization to form the characteristic lactam ring. The precise enzymatic machinery and the source of the nitrogen atom for the lactam ring are still under investigation.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

This compound Biosynthesis Pathway Orsellinic_Acid Orsellinic Acid (Polyketide Pathway) Prenylation Prenylation Orsellinic_Acid->Prenylation FPP Farnesyl Diphosphate (Mevalonate Pathway) FPP->Prenylation Ilicicolin_B Ilicicolin B Prenylation->Ilicicolin_B Oxidation_Cyclization Oxidation & Cyclization Ilicicolin_B->Oxidation_Cyclization Stachybotrydial Stachybotrydial Oxidation_Cyclization->Stachybotrydial Lactam_Formation Lactam Ring Formation Stachybotrydial->Lactam_Formation This compound This compound Lactam_Formation->this compound

Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

The production of this compound by Stachybotrys species is significantly influenced by culture conditions, including the composition of the growth medium. Several studies have quantified the production of this compound and other co-metabolites under various nutritional regimes. This data is crucial for optimizing the production of this compound for research and potential industrial applications.

Table 1: Production of this compound and Macrocyclic Trichothecenes by S. chartarum Genotype S on Different Media

MediumRoridin E (ng/g)Satratoxin H (ng/g)Satratoxin G (ng/g)This compound (ng/g)
Potato Dextrose Agar (PDA)198,956.629,601.44520.4Not Reported
Cellulose Agar (CEL)HighHighHighNot Reported
Malt Extract Agar (MEA)IntermediateIntermediateIntermediateNot Reported
Glucose-Yeast-Peptone (GYP)PoorPoorPoorNot Reported
Sabouraud Dextrose Agar (SAB)PoorPoorPoorNot Reported

Data adapted from a study on mycotoxin production by S. chartarum genotype S.[8] Note: Specific quantitative values for this compound were not provided in this particular dataset, but its production is known to be influenced by media composition.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Stachybotrys species for the production of this compound and to extract the secondary metabolites for analysis.

Protocol:

  • Fungal Strains and Culture Conditions:

    • Stachybotrys strains are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

    • For metabolite production, fungal cultures are grown on various solid or in liquid media. Solid media cultures are typically incubated for 21 days at 25°C in the dark.

  • Metabolite Extraction:

    • The fungal mycelium and the underlying agar are macerated and extracted with a suitable organic solvent, such as a mixture of ethyl acetate and methanol.

    • The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract containing the secondary metabolites.

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Gene Deletion via Homologous Recombination

Objective: To create a knockout mutant of a target gene in the psd cluster to investigate its function in this compound biosynthesis.

Protocol:

  • Construction of the Deletion Cassette:

    • A deletion cassette is constructed containing a selectable marker gene (e.g., a gene conferring resistance to an antibiotic like zeocin) flanked by the upstream and downstream homologous regions of the target gene (e.g., psdA).

  • Protoplast Preparation and Transformation:

    • Fungal mycelium is treated with a mixture of cell wall-degrading enzymes to generate protoplasts.

    • The deletion cassette is introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening of Transformants:

    • Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.

    • Resistant colonies are screened by PCR using primers specific for the target gene and the selectable marker to identify successful homologous recombination events.

  • Metabolite Analysis of Mutants:

    • The knockout mutants are cultivated under conditions that normally induce this compound production.

    • The metabolite profiles of the mutants are compared to that of the wild-type strain using analytical techniques like LC-MS to confirm the loss of this compound production.

Below is a workflow diagram for the gene deletion process.

Gene Deletion Workflow Start Start Construct_Cassette Construct Deletion Cassette (Selectable Marker + Homologous Arms) Start->Construct_Cassette Prepare_Protoplasts Prepare Fungal Protoplasts Start->Prepare_Protoplasts Transform Transform Protoplasts with Cassette Construct_Cassette->Transform Prepare_Protoplasts->Transform Select Select Transformants on Antibiotic Medium Transform->Select Screen Screen for Homologous Recombination by PCR Select->Screen Analyze Analyze Metabolite Profile of Mutant (LC-MS) Screen->Analyze End End Analyze->End

Workflow for targeted gene deletion in Stachybotrys.

Future Directions and Conclusion

The study of this compound biosynthesis is a rapidly evolving field. While significant progress has been made in identifying the genetic basis and proposing a biosynthetic pathway, further research is needed to fully characterize the enzymatic machinery and regulatory networks involved. Key areas for future investigation include:

  • Functional Characterization of psd Cluster Genes: Systematic gene knockout and heterologous expression studies are required to elucidate the specific function of each enzyme in the pathway.

  • Identification of Tailoring Enzymes: The enzymes responsible for the later steps of biosynthesis, including the formation of the lactam ring, need to be identified and characterized.

  • Regulatory Mechanisms: Understanding how the expression of the psd gene cluster is regulated will be crucial for optimizing this compound production.

  • Exploration of Chemical Diversity: The elucidation of the biosynthetic pathway will pave the way for combinatorial biosynthesis and synthetic biology approaches to generate novel phenylspirodrimane analogs with improved therapeutic properties.

References

The Biological Activity of Stachybotrylactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by various species of the fungus Stachybotrys. As a member of this structurally complex family of natural products, this compound has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antiviral, immunosuppressive, and potential anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts.

Chemical Properties

  • Chemical Formula: C₂₃H₃₁NO₄

  • Molecular Weight: 385.5 g/mol

  • CAS Number: 163391-76-2

  • Class: Phenylspirodrimane

Biological Activities

Antiviral Activity: HIV-1 Protease Inhibition

This compound has demonstrated in vitro antiviral activity through the inhibition of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional proteins. The inhibition of HIV-1 protease by this compound prevents the formation of infectious viral particles. The potency of this inhibition has been quantified with an IC₅₀ value of 161 μM.[1]

Immunosuppressive Activity: Complement System Inhibition

Phenylspirodrimanes, the class of compounds to which this compound belongs, are presumed to possess immunosuppressive properties.[2] The proposed mechanism for this activity is the inhibition of the complement system, a critical component of the innate immune response. A closely related phenylspirodrimane, K-76, has been shown to inhibit the complement cascade by blocking the C5 intermediate step.[3][4] This prevents the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. While direct studies on this compound's effect on the complement system are limited, the activity of K-76 provides a strong model for its potential mechanism of immunosuppression.

Potential Anti-inflammatory Activity: Modulation of the NF-κB and ROS Signaling Pathways

While direct studies on the anti-inflammatory activity of this compound are not extensively available, research on other phenylspirodrimanes suggests a likely mechanism of action. Several phenylspirodrimanes have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] One particular study on a novel phenylspirodrimane, designated as compound 10, demonstrated that its anti-inflammatory effect is mediated through the inhibition of the NF-κB/ROS signaling pathways.[1] This compound was found to inhibit the production of reactive oxygen species (ROS), which in turn may inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1] Given the structural similarity, it is plausible that this compound shares this anti-inflammatory mechanism.

Cytotoxicity Profile

This compound has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2). In these studies, it showed no observable cytotoxicity at concentrations up to 100 μM.[1] This suggests a favorable selectivity index, particularly when considering its antiviral and potential immunosuppressive and anti-inflammatory activities.

Quantitative Data Summary

Biological ActivityAssayTarget/Cell LineResultReference
AntiviralHIV-1 Protease Inhibitionin vitroIC₅₀ = 161 μM[1]
CytotoxicityCytotoxicity AssayHepG2 cellsNo observable cytotoxicity up to 100 μM[1]
Anti-inflammatory (related compound)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC₅₀ = 12.4 μM (for compound 10)[1]

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening inhibitors of HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer to each well.

  • Add serial dilutions of this compound to the test wells. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (solvent only).

  • Add the HIV-1 Protease to all wells except for the blank (buffer only).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

HepG2 Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on HepG2 cells.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the concentration at which no significant cytotoxicity is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with no LPS, a group with LPS only, and a positive control group (LPS + a known NO inhibitor).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, add the supernatant from each well.

  • Prepare a standard curve using the sodium nitrite solution.

  • Add Griess Reagent Part A to all wells, followed by Part B.

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite in the supernatants using the standard curve and calculate the percentage inhibition of NO production by this compound.

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Complement Inhibition by Phenylspirodrimanes This compound This compound (Phenylspirodrimane) C5 Complement Component C5 This compound->C5 Binds to and inhibits C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C5_convertase C5 Convertase C5_convertase->C5 Cleaves Inflammation Inflammation C5a->Inflammation Promotes MAC Membrane Attack Complex (MAC) C5b->MAC Initiates formation of Cell_Lysis Cell Lysis MAC->Cell_Lysis Causes G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to ROS Reactive Oxygen Species (ROS) TLR4->ROS Induces IKK IKK Complex ROS->IKK Activates This compound This compound (Proposed) This compound->ROS Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to G Experimental Workflow for Assessing Biological Activity Start Start Compound This compound Stock Solution Start->Compound HIV_Assay HIV-1 Protease Inhibition Assay Compound->HIV_Assay Cyto_Assay HepG2 Cytotoxicity Assay (MTT) Compound->Cyto_Assay NO_Assay Nitric Oxide Production Assay Compound->NO_Assay Data_Analysis Data Analysis HIV_Assay->Data_Analysis Cyto_Assay->Data_Analysis NO_Assay->Data_Analysis IC50_HIV Determine IC₅₀ (Antiviral) Data_Analysis->IC50_HIV Cytotoxicity_Profile Determine Cytotoxicity Profile Data_Analysis->Cytotoxicity_Profile IC50_NO Determine IC₅₀ (Anti-inflammatory) Data_Analysis->IC50_NO End End IC50_HIV->End Cytotoxicity_Profile->End IC50_NO->End

References

Stachybotrylactam: An In-Depth Technical Guide on its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a spirodihydrobenzofuranlactam mycotoxin produced by the fungus Stachybotrys chartarum.[1][2] As a member of the phenylspirodrimane class of natural products, it is part of a family of compounds known for a range of biological activities, including immunosuppressive and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, drawing from direct evidence where available and inferring potential mechanisms from studies of closely related compounds produced by Stachybotrys.

Cytotoxicity of this compound

Direct studies on the cytotoxicity of this compound have yielded specific results for certain cell lines. In human liver cancer (HepG2) cells, this compound has been shown to have no observable cytotoxicity at concentrations up to 100 μM.[1] This suggests a selective or weak cytotoxic profile in this particular cell line.

CompoundCell LineAssayIC50 ValueReference
This compoundHepG2Cytotoxicity> 100 μM[1]

Postulated Mechanism of Action

While direct experimental evidence for the detailed cellular mechanism of this compound is limited, studies on other mycotoxins from Stachybotrys chartarum, particularly other phenylspirodrimanes and satratoxins, provide a strong basis for postulating its effects on key cellular processes.

Induction of Apoptosis

Toxins from Stachybotrys chartarum are known to be potent inducers of apoptosis. For instance, satratoxin G, another mycotoxin from the same fungus, has been shown to induce apoptosis in PC-12 neuronal cells.[4] This process is associated with the upregulation of key pro-apoptotic proteins such as p53 and BAX.[5] It is therefore plausible that this compound may also induce apoptosis through the intrinsic pathway.

A proposed mechanism involves the activation of a caspase-independent pathway, potentially mediated by the nuclear translocation of apoptosis-inducing factor (AIF).[4]

Key proteins involved in the postulated apoptotic pathway:

  • p53: A tumor suppressor protein that plays a central role in inducing apoptosis in response to cellular stress.

  • BAX: A pro-apoptotic member of the Bcl-2 family that promotes the release of mitochondrial contents to initiate apoptosis.

  • PKR (Protein Kinase R): A kinase that can be activated by viral dsRNA and other cellular stressors, leading to apoptosis.[4]

  • Caspase-3: A key executioner caspase in apoptosis. While some Stachybotrys toxins induce caspase-3 activation, apoptosis may proceed in a caspase-independent manner.[4]

Cell Cycle Arrest

Certain metabolites from Stachybotrys chartarum have been observed to cause cell cycle arrest, particularly at the G0/G1 phase.[5] This effect is often a precursor to apoptosis and is a common mechanism of action for anti-proliferative compounds. While direct evidence for this compound is pending, it is a probable mechanism contributing to its overall cellular effects.

Modulation of Signaling Pathways

The cellular effects of this compound and related compounds are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation.

1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli. Some trichothecene mycotoxins from Stachybotrys are known to activate MAPKs.[6] This activation can be a part of the cellular stress response leading to either survival or apoptosis, depending on the context.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

Phenylspirodrimanes have been reported to possess immunosuppressive properties, which may involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.[7] Inhibition of NF-κB activation would lead to a decrease in the expression of inflammatory cytokines and cell survival proteins.

3. p53 Signaling Pathway:

As mentioned in the context of apoptosis, the upregulation of p53 is a key event in the cellular response to some Stachybotrys toxins.[5][8] Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence.

4. Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway:

Some phenylspirodrimanes have been shown to inhibit the liberation of TNF-α, a potent pro-inflammatory cytokine.[7] This suggests an anti-inflammatory aspect to the activity of this class of compounds.

Mandatory Visualizations

Stachybotrylactam_Apoptosis_Pathway This compound This compound PKR PKR Activation This compound->PKR p53 p53 Upregulation PKR->p53 BAX BAX Upregulation p53->BAX Mitochondria Mitochondrial Dysfunction BAX->Mitochondria AIF AIF Translocation to Nucleus Mitochondria->AIF Apoptosis Apoptosis AIF->Apoptosis

Caption: Postulated caspase-independent apoptotic pathway induced by this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed HepG2 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Stachy Add varying concentrations of this compound Incubate_24h->Add_Stachy Incubate_48h Incubate for 48h Add_Stachy->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • HepG2 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

Objective: To detect changes in the expression of key apoptotic proteins in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-BAX, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Summary and Future Directions

This compound is a mycotoxin with a complex and not yet fully elucidated mechanism of action. Current data suggests it has low cytotoxicity in HepG2 cells. Based on the activities of related compounds from Stachybotrys chartarum, it is postulated that this compound may induce apoptosis through a p53- and BAX-mediated, potentially caspase-independent pathway, and may cause G0/G1 cell cycle arrest. Furthermore, it is likely to modulate key signaling pathways, including MAPK and NF-κB, and may have anti-inflammatory effects by inhibiting TNF-α release.

Future research should focus on direct experimental validation of these postulated mechanisms. Key areas of investigation include:

  • Comprehensive cytotoxicity screening across a broader panel of cancer and normal cell lines.

  • Detailed investigation of the apoptotic pathway induced by this compound, including the role of different caspases and mitochondrial events.

  • Confirmation and characterization of cell cycle arrest, including analysis of key cell cycle regulatory proteins.

  • Direct assessment of the impact of this compound on the phosphorylation status of MAPK pathway components and the activation of the NF-κB and p53 signaling pathways using techniques such as Western blotting and reporter assays.

A thorough understanding of the cellular and molecular mechanisms of this compound will be crucial for evaluating its potential as a therapeutic agent or for understanding its toxicological relevance.

References

Stachybotrylactam: An In-depth Technical Guide on its Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a phenylspirodrimane, a class of meroterpenoids produced by fungi of the genus Stachybotrys.[1] While much of the research on Stachybotrys metabolites has focused on the potent toxicity of macrocyclic trichothecenes, the diverse biological activities of phenylspirodrimanes are an emerging area of scientific interest.[1][2] Among these activities, the immunosuppressive potential of this compound class holds significant promise for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's immunosuppressive properties, drawing on available data for this compound and its close structural analogs.

Presumed Immunosuppressive Activity

Phenylspirodrimanes, including this compound, are presumed to possess immunosuppressive activity.[3] This activity is thought to be mediated primarily through the inhibition of the complement system, a critical component of the innate immune response.[3] While direct and extensive experimental validation of this compound's immunosuppressive effects is still an area of active research, studies on closely related phenylspirodrimanes provide a foundational understanding of its potential mechanism of action.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the immunosuppressive potency of this compound (e.g., IC50 values on immune cell populations). The majority of the available quantitative data pertains to the production of this compound by various Stachybotrys strains under different culture conditions.

Compound ClassCompoundAssayTargetEffectReference
PhenylspirodrimaneK-76 Monocarboxylic AcidHemolysis AssayComplement CascadeInhibition of C5 step[4]

Mechanism of Action: Inhibition of the Complement System

The primary hypothesized mechanism for the immunosuppressive action of this compound and related phenylspirodrimanes is the inhibition of the complement system. The complement system is a cascade of proteins that, when activated, leads to opsonization, inflammation, and cell lysis.

Studies on K-76, a phenylspirodrimane isolated from Stachybotrys complementi, and its more soluble derivative, K-76 monocarboxylic acid, have demonstrated potent inhibition of the complement cascade.[4][5] The inhibitory action is primarily targeted at the C5 step of the cascade.[4][5] K-76 monocarboxylic acid has been shown to strongly inhibit the generation of the membrane attack complex precursor, C5b, from C5.[4] It is proposed that K-76 COOH may bind to C5, inducing a conformational change that prevents its cleavage by C5 convertase.[4]

Signaling Pathway: The Complement Cascade and Inhibition by Phenylspirodrimanes

The following diagram illustrates the classical, lectin, and alternative pathways of the complement system, highlighting the point of inhibition by the this compound analog, K-76.

Complement_Cascade cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway cluster_central Central Pathway C1q C1q, C1r, C1s C4 C4 C1q->C4 C4b2a C4b2a (C3 Convertase) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 cleaves MBL MBL/Ficolins, MASPs L_C4 C4 MBL->L_C4 L_C4b2a C4b2a (C3 Convertase) L_C4->L_C4b2a L_C2 C2 L_C2->L_C4b2a L_C4b2a->C3 cleaves C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB C3bBb C3bBb (C3 Convertase) FactorB->C3bBb FactorD Factor D FactorD->C3bBb C3bBb->C3 cleaves C5_convertase C5 Convertase (C4b2a3b or C3bBbC3b) C3->C5_convertase forms C5 C5 MAC Membrane Attack Complex (C5b-9) C5->MAC C5_convertase->C5 cleaves K76 K-76 / this compound (Proposed) K76->C5 Inhibits cleavage Experimental_Workflow cluster_assays Perform Assays start Start: Assess Immunosuppressive Properties of this compound isolate_cells Isolate Immune Cells (e.g., PBMCs) start->isolate_cells culture_cells Culture and Stimulate Cells (e.g., with PHA or LPS) isolate_cells->culture_cells treat_cells Treat with this compound (various concentrations) culture_cells->treat_cells proliferation_assay Lymphocyte Proliferation Assay (MTT) treat_cells->proliferation_assay cytokine_assay Cytokine Production Assay (ELISA) treat_cells->cytokine_assay analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 proliferation_assay->analyze_data cytokine_assay->analyze_data end Conclusion on Immunosuppressive Activity analyze_data->end

References

Stachybotrylactam: A Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a secondary metabolite produced by fungi of the genus Stachybotrys, most notably Stachybotrys chartarum. It belongs to the phenylspirodrimane (PSD) class of meroterpenoids, which are characterized by a chemical structure derived from a hybrid polyketide and terpenoid biosynthetic pathway[1][2][3]. As a mycotoxin, this compound is part of a diverse family of compounds produced by this fungus, which also includes macrocyclic trichothecenes and atranones[1][4]. While often found in environments with water damage, the specific biological roles and therapeutic potential of this compound are areas of ongoing research[5][6][7]. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, biosynthesis, and known interactions, with a focus on quantitative data and experimental methodologies.

Biological Activity and Quantitative Data

This compound has been investigated for a range of biological activities, demonstrating weak to moderate inhibitory effects in various assays. The following table summarizes the key quantitative data available for this compound and related compounds.

CompoundBiological ActivityAssay SystemIC50 / ConcentrationReference
This compoundHIV-1 Protease Inhibitionin vitro enzymatic assay161 µM[8]
This compoundCytotoxicityHepG2 cellsNo observable cytotoxicity up to 100 µM[8]
This compoundEndothelin AntagonismNot specifiedNot specified[9]
This compoundImmunosuppressionComplement system inhibitionNot specified[9][10]
This compound ProductionFungal CultureS. chartarum on Potato Dextrose Agar (PDA)27,100 ng/g[11][12]
This compound ProductionFungal CultureS. chartarum on Malt Extract Agar (MEA)46,300 ng/g[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to assess the biological activity of this compound.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease was determined using an in vitro enzymatic assay. A typical protocol involves the following steps:

  • Reagents and Materials: Recombinant HIV-1 protease, a specific fluorogenic substrate, assay buffer (e.g., sodium acetate buffer at a specific pH), and the test compound (this compound).

  • Assay Procedure:

    • The test compound is dissolved in a suitable solvent, such as DMSO, and diluted to various concentrations.

    • The HIV-1 protease is pre-incubated with the test compound for a specified time at a controlled temperature to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorometer. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a relevant cell line, such as HepG2 human liver cancer cells.

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value can be calculated if a dose-dependent cytotoxic effect is observed. For this compound, no significant cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM[8].

Biosynthesis of this compound

This compound is a member of the phenylspirodrimane family, which are meroterpenoids. Their biosynthesis is proposed to originate from the combination of the polyketide and terpene pathways[1][13]. The biosynthesis is thought to begin with the reaction of farnesyl diphosphate and orsellinic acid to form an intermediate, which then undergoes a series of cyclizations, oxidations, and other enzymatic modifications to produce the diverse range of phenylspirodrimanes, including this compound[13].

Stachybotrylactam_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA orsellinic_acid Orsellinic Acid (Polyketide Pathway) acetyl_coa->orsellinic_acid farnesyl_pp Farnesyl Diphosphate (Terpene Pathway) intermediate Ilicicolin B Intermediate farnesyl_pp->intermediate orsellinic_acid->intermediate phenylspirodrimanes Phenylspirodrimane Scaffolds intermediate->phenylspirodrimanes Cyclization & Oxidation This compound This compound phenylspirodrimanes->this compound Lactamization other_psds Other Phenylspirodrimanes phenylspirodrimanes->other_psds

Proposed biosynthetic pathway of this compound.

Signaling and Molecular Interactions

While a specific signaling pathway directly modulated by this compound in mammalian cells has not been fully elucidated, its known biological activities suggest interactions with key biological systems. The immunosuppressive activity through inhibition of the complement system is a significant finding[9][10]. The complement system is a crucial part of the innate immune response, and its inhibition can have profound effects on inflammation and host defense.

Stachybotrylactam_Interactions This compound This compound hiv_protease HIV-1 Protease This compound->hiv_protease Inhibits endothelin_receptor Endothelin Receptor This compound->endothelin_receptor Antagonizes complement_system Complement System This compound->complement_system Inhibits viral_replication Viral Replication hiv_protease->viral_replication vasoconstriction Vasoconstriction endothelin_receptor->vasoconstriction inflammation Inflammation & Immune Response complement_system->inflammation

References

Chemical structure and properties of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Stachybotrylactam for Researchers, Scientists, and Drug Development Professionals.

This compound is a mycotoxin belonging to the phenylspirodrimane class of natural products, first isolated from the fungus Stachybotrys sp.[1]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunosuppressive and weak antiviral properties[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

Initially, the structure of a related spirolactam was misidentified, but subsequent total synthesis and spectroscopic analysis led to a structural revision, confirming the correct structure of this compound[2]. It is a complex heterocyclic compound featuring a spirodihydrobenzofuranlactam core.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₃H₃₁NO₄[1]
Molecular Weight 385.5 g/mol [1]
CAS Number 163391-76-2[1]
Appearance Light Tan Lyophilisate[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[1]
UV max (λ) 219 nm

Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification and quantification of this compound. In positive ionization mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can provide characteristic fragmentation patterns useful for structural confirmation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound. The complex polycyclic structure results in a detailed spectrum with characteristic shifts for the aromatic, olefinic, and aliphatic protons and carbons. Specific chemical shifts and coupling constants can be found in the supplementary materials of publications detailing its isolation and synthesis[3].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug development.

Immunosuppressive Activity

This compound and related phenylspirodrimanes have been reported to possess immunosuppressive properties, primarily through the inhibition of the complement system[4]. The complement system is a crucial part of the innate immune response, and its inhibition can modulate inflammatory processes. The exact molecular mechanism of inhibition by this compound is an area of ongoing research, but it is believed to interfere with the complement activation cascade.

Complement_Inhibition This compound This compound C3_Convertase C3 Convertase This compound->C3_Convertase Inhibits C5_Convertase C5 Convertase This compound->C5_Convertase Inhibits Complement_System Complement System (Classical, Lectin, Alternative Pathways) Complement_System->C3_Convertase C3_Convertase->C5_Convertase Inflammation Inflammation (Anaphylatoxins C3a, C5a) C3_Convertase->Inflammation MAC Membrane Attack Complex (Cell Lysis) C5_Convertase->MAC C5_Convertase->Inflammation

Proposed mechanism of complement system inhibition.
HIV-1 Protease Inhibition

This compound has been shown to exhibit weak inhibitory activity against HIV-1 protease, an enzyme essential for the maturation of the HIV virion[5]. HIV-1 protease cleaves viral polyproteins into functional proteins. Inhibition of this enzyme prevents the formation of mature, infectious virus particles. While the inhibitory concentration (IC₅₀) of this compound is relatively high, its unique chemical scaffold may serve as a starting point for the development of more potent inhibitors.

HIV1_Protease_Inhibition This compound This compound HIV1_Protease HIV-1 Protease This compound->HIV1_Protease Inhibits Gag_Pol Gag-Pol Polyprotein HIV1_Protease->Gag_Pol Cleaves Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Infectious_Virion Infectious HIV Virion Mature_Proteins->Infectious_Virion

Mechanism of HIV-1 protease inhibition.
Potential Interaction with Kv1.3 Potassium Channels

Some studies suggest that phenylspirodrimanes may interact with ion channels. The voltage-gated potassium channel Kv1.3, which is highly expressed on activated T-lymphocytes, plays a crucial role in regulating the immune response. Inhibition of Kv1.3 can suppress T-cell proliferation and cytokine production, making it a target for immunosuppressive drugs. While direct and potent inhibition of Kv1.3 by this compound has not been definitively established, the structural class of the molecule makes this an interesting area for further investigation.

Kv1_3_Interaction This compound This compound (Potential Inhibitor) Kv1_3 Kv1.3 Channel This compound->Kv1_3 Potentially Inhibits T_Cell Activated T-Cell Kv1_3->T_Cell Regulates Membrane Potential Ca_Influx Ca²⁺ Influx T_Cell->Ca_Influx Maintains Driving Force for Proliferation T-Cell Proliferation Ca_Influx->Proliferation Cytokine_Production Cytokine Production Ca_Influx->Cytokine_Production

Potential interaction with the Kv1.3 channel.

Experimental Protocols

This section provides an overview of key experimental methodologies related to the study of this compound.

Isolation and Purification

This compound is naturally produced by fungi of the genus Stachybotrys. The general workflow for its isolation and purification is outlined below.

Isolation_Workflow start Start: Fungal Culture (Stachybotrys sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc characterization Structural Characterization (NMR, MS) hplc->characterization end Pure this compound characterization->end

General workflow for isolation and purification.

Methodology:

  • Fungal Culture: Stachybotrys sp. is cultured on a suitable medium (e.g., potato dextrose agar) to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and agar are extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of compounds.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

  • HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry and ¹H and ¹³C NMR.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound and its IC₅₀ value.

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

Stachybotrylactam: A Technical Guide to Producing Fungal Strains and Chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stachybotrylactam, a prominent member of the phenylspirodrimane class of meroterpenoids. Produced by specific fungal strains, this secondary metabolite and its analogues are of significant interest due to their diverse biological activities, including potential immunosuppressive properties. This document details the producing organisms, their distinct chemotypes, factors influencing production, and the experimental protocols for cultivation, extraction, and analysis.

This compound Producing Fungal Strains and Chemotypes

This compound is primarily produced by the filamentous fungus Stachybotrys chartarum, a toxigenic mold commonly found in damp, cellulose-rich environments.[1][2] While other Stachybotrys species also produce phenylspirodrimanes (PSDs), S. chartarum is the most studied source of this compound.[1][3]

S. chartarum is categorized into two primary chemotypes, which are morphologically identical but differ significantly in their secondary metabolite profiles.[4][5][6]

  • Chemotype S (Satratoxin-producing): This chemotype is renowned for producing highly potent macrocyclic trichothecenes (MCTs), such as satratoxins G and H, roridins, and verrucarins.[4][7] These compounds are potent inhibitors of protein synthesis.[2][8]

  • Chemotype A (Atranone-producing): This chemotype produces atranones and their dolabellane precursors, which are generally less cytotoxic than MCTs.[4][7]

Crucially, both Chemotype S and Chemotype A produce this compound and other spirocyclic drimanes.[4][5][6] In fact, phenylspirodrimanes like this compound are often the most abundant class of secondary metabolites produced by Stachybotrys species, irrespective of the chemotype.[6][9] A third genotype, H, has also been identified, which produces phenylspirodrimanes but neither MCTs nor atranones.[10]

Chemotypes cluster_S Stachybotrys chartarum S_chartarum Stachybotrys chartarum Chemotype_S Chemotype S S_chartarum->Chemotype_S Chemotype_A Chemotype A S_chartarum->Chemotype_A This compound This compound & other Phenylspirodrimanes Chemotype_S->this compound MCTs Macrocyclic Trichothecenes (e.g., Satratoxins) Chemotype_S->MCTs Chemotype_A->this compound Atranones Atranones Chemotype_A->Atranones

Caption: S. chartarum chemotypes and their primary metabolites.

Biosynthesis of Phenylspirodrimanes

Phenylspirodrimanes (PSDs), including this compound, are meroterpenoids, meaning their biosynthesis involves a hybrid of the polyketide and terpenoid pathways.[11][12] The pathway is proposed to begin with the farnesylation of orsellinic acid to form an ilicicolin B intermediate.[1][2]

Recent genome mining and gene deletion studies have identified the dedicated gene cluster, designated psd, responsible for the biosynthesis of PSDs in Stachybotrys species.[12] This cluster contains genes encoding key enzymes such as a polyketide synthase, a farnesyl transferase, and various modifying enzymes (e.g., oxidases, methyltransferases) that collectively assemble the final complex structure of this compound and its analogues.[12]

Biosynthesis cluster_pathway Simplified Phenylspirodrimane Biosynthesis Orsellinic_Acid Orsellinic Acid (Polyketide Pathway) psd_cluster psd Gene Cluster Enzymes (Farnesyl Transferase, etc.) Orsellinic_Acid->psd_cluster Farnesyl_PP Farnesyl Diphosphate (Terpenoid Pathway) Farnesyl_PP->psd_cluster Intermediate Ilicicolin B Intermediate psd_cluster->Intermediate Modifications Cyclization, Oxidation, Lactam Ring Formation Intermediate->Modifications This compound This compound Modifications->this compound

Caption: Proposed biosynthetic pathway for this compound.

Data Presentation: Influence of Culture Media on Production

The production of this compound and other mycotoxins by S. chartarum is highly dependent on the culture medium.[13][14] The composition of carbon and nitrogen sources significantly impacts fungal growth, sporulation, and secondary metabolism.[9][15]

Table 1: this compound and Stachybotryamide Production by S. chartarum on Different Media

MediumThis compound (ng/g)Stachybotryamide (ng/g)Reference
Potato Dextrose Agar (PDA)27,100109,000[6]
Malt Extract Agar (MEA)46,30062,500[6]

Data from a single case study isolate. Values can vary significantly between strains.

Table 2: Influence of Nitrogen and Carbon Sources on Mycotoxin Production

A 2023 study systematically investigated the impact of various nitrogen and carbon sources on the production of macrocyclic trichothecenes (MCTs) and this compound (STLAC). While MCT production was strongly linked to sporulation and stimulated by nitrate, STLAC production was not correlated with sporulation.[9][15]

Nutrient ConditionEffect on Mycelial GrowthEffect on MCT ProductionEffect on STLAC ProductionReference
Increasing Sodium Nitrate (NaNO₃) ConcentrationPositivePositiveVariable, not directly correlated with nitrate concentration[9][15]
Ammonium Nitrate (NH₄NO₃) or Ammonium Chloride (NH₄Cl)InhibitorySuppressed at high conc.Not specified, but overall growth was inhibited[9][15]
Potato Starch (as Carbon Source)SuperiorReliableSupported[9][15]
Cellulose (as Carbon Source)ExtensiveHighSupported[13]

These findings highlight that optimizing culture conditions for this compound may require a different approach than for maximizing MCT production.

Experimental Protocols

Fungal Strain Cultivation

Objective: To grow S. chartarum under controlled laboratory conditions to promote the production of secondary metabolites.

Materials:

  • Stachybotrys chartarum culture (e.g., ATCC 34916)

  • Culture Media: Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or a chemically defined medium.[9][13] Cellulose-based media are also highly effective.[13]

  • Petri dishes

  • Incubator

Protocol:

  • Prepare the selected agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of the agar plates with a small plug or spore suspension of the S. chartarum strain.

  • Seal the plates with parafilm to prevent contamination and dehydration.

  • Incubate the plates at 25°C in the dark.[13][14] Mycotoxin production is typically analyzed after 14 to 21 days of growth.[10][16]

Extraction of this compound

Objective: To extract secondary metabolites, including this compound, from the fungal biomass and agar medium.

Materials:

  • Fungal culture plates

  • Spatula or scalpel

  • Extraction solvent: Ethyl acetate (EtOAc) is commonly used.[1]

  • Conical flasks or beakers

  • Ultrasonic bath (optional)

  • Rotary evaporator

  • Vials for storage

Protocol:

  • After the incubation period, cut the fungal colony along with the agar into small pieces using a sterile scalpel.

  • Transfer the pieces into a conical flask.

  • Add a sufficient volume of ethyl acetate to completely submerge the fungal material.

  • Agitate the mixture for several hours at room temperature. Sonication can be used to improve extraction efficiency.

  • Filter the mixture to separate the ethyl acetate extract from the solid fungal debris.

  • Repeat the extraction process on the fungal debris 2-3 times to ensure complete recovery.

  • Combine all the ethyl acetate extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the dried crude extract at -20°C until further analysis.

Analysis and Quantification by LC-MS/MS

Objective: To identify and quantify this compound in the crude extract using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Crude fungal extract

  • LC-MS/MS system (e.g., UHPLC coupled to a QqQ or QTOF mass spectrometer)[4][16]

  • Analytical column (e.g., C18 reversed-phase column)

  • Mobile phase solvents (e.g., LC-MS grade water with formic acid, acetonitrile with formic acid)

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations using the this compound analytical standard. This is crucial for quantification.[4]

  • Chromatographic Separation:

    • Set up an appropriate gradient elution method on the HPLC system to separate this compound from other metabolites in the extract. A typical gradient runs from a high aqueous phase to a high organic phase over several minutes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for this compound.

    • For identification and characterization of unknown analogues, operate in full scan or product ion scan mode.

  • Data Analysis:

    • Identify this compound in the sample chromatogram by comparing its retention time and mass transitions to the analytical standard.

    • Construct a calibration curve from the standard solutions and use it to quantify the amount of this compound in the sample extract.[4][14]

Workflow cluster_workflow Experimental Workflow for this compound Analysis Cultivation 1. Fungal Cultivation (S. chartarum on PDA/MEA, 25°C) Extraction 2. Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Evaporation 3. Evaporation (Rotary Evaporator) Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Sample_Prep 4. Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep LCMS 5. LC-MS/MS Analysis (Separation & Detection) Sample_Prep->LCMS Data_Analysis 6. Data Analysis (Identification & Quantification) LCMS->Data_Analysis

Caption: Workflow for this compound cultivation and analysis.

References

A Comprehensive Technical Guide to the Toxicological Effects of Stachybotrylactam Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrylactam is a phenylspirodrimane mycotoxin produced by fungi of the genus Stachybotrys, most notably Stachybotrys chartarum, the fungus commonly known as "black mold".[1][2] As a member of the diverse class of secondary metabolites found in environments with fungal contamination, understanding the toxicological profile of this compound and related compounds is critical for assessing human health risks and for potential pharmacological applications.[3][4] This technical guide provides an in-depth analysis of the current scientific literature on the toxicological effects of this compound exposure, with a focus on its molecular mechanisms, cellular impacts, and the experimental methodologies used for its study. Quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate comprehension and further research.

Introduction to this compound

This compound (CAS Number: 163391-76-2) is a mycotoxin belonging to the phenylspirodrimane (PSD) class of meroterpenoids.[2][5][6] These metabolites are characterized by a complex spirocyclic drimane core and are biosynthesized through a combination of the polyketide and terpene pathways.[6] While S. chartarum is notorious for producing highly potent macrocyclic trichothecenes (MCTs) like satratoxins, it also produces PSDs, such as this compound, often in much greater quantities.[4][7] Exposure to S. chartarum and its mycotoxins can occur through inhalation, ingestion, or dermal contact and has been associated with a range of adverse health effects, making the study of its individual components essential.[1][8]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, as well as production levels of this compound under various laboratory conditions.

Table 1: In Vitro Biological and Toxicological Activity

Parameter Test System Concentration / Value Finding Reference
Cytotoxicity HepG2 Cells Up to 100 µM No observable cytotoxicity [9]
Antiviral Activity HIV-1 Protease Assay IC₅₀: 161 µM Inhibits HIV-1 protease [9]
Inflammatory Response Human Monocytic THP-1 Cells 24-hour exposure to fungal extracts 2-10 times upregulation of IL-1β, IL-8, TNF-α mRNA [10]

| Oxidative Stress | Lung Epithelial Type II Cells & Alveolar Macrophages | Exposure to S. chartarum metabolites | Dose-dependent decrease in superoxide dismutase, glutathione peroxidase, and glutathione |[11][12] |

Table 2: Production of this compound by S. chartarum

Culture Medium Isolate/Strain This compound Concentration (ng/g) Reference
Potato Dextrose Agar (PDA) Environmental Isolate 27,100 [7]
Malt Extract Agar (MEA) Environmental Isolate 46,300 [7]
Cellulose-Agar (CEL) Genotype S Strains High concentrations (comparable to PDA) [13][14]
Glucose-Yeast-Peptone-Agar (GYP) Genotype S Strains Poor mycotoxin production [13][14]

| Sabouraud-Dextrose-Agar (SAB) | Genotype S Strains | Poor mycotoxin production |[13][14] |

Table 3: In Vivo Effects of a Related Stachybotrys Toxin (Satratoxin G) in Mice

Effect Exposure Route Dose (µg/kg body weight) Observation Reference
Olfactory Sensory Neuron Apoptosis Intranasal 5 µg/kg No-effect level at 24 hr [15]
Olfactory Sensory Neuron Apoptosis Intranasal 25 µg/kg Lowest-effect level at 24 hr [15]
Olfactory Epithelium Atrophy Intranasal 500 µg/kg (single dose) Maximum atrophy at 3 days post-instillation [15]

| Proinflammatory Cytokine Upregulation | Intranasal | Not specified | Elevated mRNA for TNF-α, IL-6, IL-1 in nasal turbinates and olfactory bulb |[15][16] |

Molecular Mechanisms and Signaling Pathways

Exposure to toxins from Stachybotrys, including PSDs and MCTs, triggers a complex cellular response involving multiple signaling cascades. These toxins are known to induce ribotoxic stress, oxidative stress, and DNA damage, which converge on key pathways that regulate inflammation, apoptosis, and cell survival.[17][18]

The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, is a central event in the cellular response to these mycotoxins.[16][18][19] This activation, coupled with the modulation of transcription factors like NF-κB and p53, orchestrates a shift in gene expression that can lead to either cell survival or programmed cell death (apoptosis).[17]

Stachybotrys_Toxin_Response cluster_stimulus Cellular Stress Inducers cluster_pathways Core Signaling Pathways cluster_outcomes Cellular Outcomes Stachybotrys Stachybotrys Toxins (e.g., this compound) Ribotoxic Ribotoxic Stress Stachybotrys->Ribotoxic Oxidative Oxidative Stress (ROS Generation) Stachybotrys->Oxidative DNA_Damage DNA Damage Stachybotrys->DNA_Damage MAPK MAPK Activation (p38, JNK, ERK) Ribotoxic->MAPK Oxidative->MAPK NFkB NF-κB Modulation Oxidative->NFkB DNA_Damage->MAPK p53 p53 Activation DNA_Damage->p53 Inflammation Inflammation (Cytokine Production) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation p53->Apoptosis

Fig. 1: Overview of Stachybotrys toxin-induced cellular stress responses.
Induction of Apoptosis

Stachybotrys toxins are potent inducers of apoptosis.[17] Studies on murine alveolar macrophages show that exposure leads to the upregulation of a suite of genes involved in programmed cell death.[17] The mechanism involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The MAPK signaling cascade plays a crucial role in this process. Activated JNK and p38 can phosphorylate and activate pro-apoptotic proteins, while the p53 tumor suppressor protein can trigger apoptosis in response to DNA damage.[17][20] This culminates in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[15][20]

Inflammatory Response

A hallmark of exposure to S. chartarum metabolites is a robust inflammatory response.[16][21] In vitro studies on lung macrophages and epithelial cells demonstrate increased production of proinflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-8, and MCP-1.[10][11][16] This response is largely mediated by the activation of the MAPK and NF-κB signaling pathways.[17] NF-κB, a key transcription factor for inflammatory genes, is activated following toxin exposure, leading to the transcription of numerous cytokines that recruit immune cells to the site of exposure.[17]

MAPK_Pathway cluster_mapk MAPK Cascade cluster_transcription Transcription Factors cluster_response Cellular Response Toxin Stachybotrys Toxin MAP3K MAP3K (e.g., ASK1) Toxin->MAP3K Ribotoxic/ Oxidative Stress MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 NFkB NF-κB MAPK->NFkB p53 p53 MAPK->p53 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines NFkB->Cytokines Apoptosis Pro-apoptotic Genes (Bax, FasL) p53->Apoptosis

Fig. 2: MAPK signaling in response to Stachybotrys toxins.

Experimental Protocols & Methodologies

Standardized protocols are essential for comparing results across studies.[1] The following sections detail common methodologies used to assess the toxicity of this compound and other S. chartarum metabolites.

In Vitro Cell Culture Exposure

This protocol is a generalized representation for assessing cytotoxicity, inflammatory response, and gene expression changes.

  • Cell Culture:

    • Select appropriate cell lines, such as MH-S (murine alveolar macrophages), THP-1 (human monocytes), or A549 (human lung epithelial cells).[10][11][17]

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[12]

  • Toxin Preparation and Exposure:

    • Dissolve purified this compound or crude S. chartarum extract in a suitable solvent like DMSO.[5][9]

    • Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Expose sub-confluent cell monolayers to the toxin for specified time points (e.g., 2, 6, 24 hours).[17]

  • Endpoint Analysis:

    • Cytotoxicity: Use assays like MTT, LDH release, or live/dead staining to assess cell viability.

    • Inflammatory Markers: Collect cell supernatants to quantify cytokine/chemokine secretion using ELISA or multiplex bead arrays.

    • Gene Expression: Isolate total RNA from cell lysates. Perform quantitative real-time RT-PCR (qPCR) to measure the expression of target genes (e.g., TNF, IL6, CASP3, BAX) or conduct microarray/RNA-seq for global gene expression profiling.[17]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cells (e.g., MH-S, THP-1) C Expose Cells to Toxin (e.g., 2h, 24h) A->C B Prepare Toxin Dilutions (this compound) B->C D1 Cytotoxicity Assay (MTT, LDH) C->D1 D2 Collect Supernatant (ELISA for Cytokines) C->D2 D3 Lyse Cells & Isolate RNA (qPCR, Microarray) C->D3

Fig. 3: A typical in vitro toxicological workflow.
Mycotoxin Extraction and Quantification

Accurate quantification of this compound in fungal cultures or environmental samples is crucial.

  • Sample Preparation:

    • For fungal cultures, the agar and mycelium are typically extracted.[13] For environmental samples, dust is collected on wipes or material scrapings are used.[4]

  • Extraction:

    • Perform a solvent extraction using an appropriate mixture, such as ethyl acetate or methanol/dichloromethane/ethyl acetate.[4][12]

    • The extract is then filtered, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

  • Analysis by LC-MS/MS:

    • Use an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system for separation and detection.[4][13]

    • Develop a method with specific transitions for this compound and other target mycotoxins.

    • Quantify the analyte by comparing its signal to a standard curve generated from a purified this compound standard.[4]

Conclusion and Future Directions

This compound is a biologically active mycotoxin that contributes to the toxicological profile of Stachybotrys chartarum. While it exhibits lower acute cytotoxicity compared to co-occurring macrocyclic trichothecenes, it is implicated in the complex cellular responses to fungal exposure, including inflammation and apoptosis, through the activation of key signaling pathways like MAPK and NF-κB.[9][17] The production of this compound is highly dependent on environmental conditions, highlighting the need for standardized culture and analysis protocols.[13][14]

Future research should focus on:

  • Elucidating the specific protein targets of this compound to better understand its mechanism of action.

  • Investigating the synergistic or antagonistic effects of this compound when present with other Stachybotrys mycotoxins.

  • Conducting further in vivo studies to determine the specific contribution of this compound to the pathologies associated with "black mold" exposure.

  • Exploring the potential therapeutic applications of its immunosuppressive and antiviral properties.[5]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold.[1][2] This compound belongs to the phenylspirodrimane class of secondary metabolites and has garnered significant interest due to its biological activities, including immunosuppressant and weak HIV protease inhibitory effects.[3][4] Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including fungal cultures, environmental samples, and for quality control in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and reliable platform for the analysis of this mycotoxin.[5][6][7] This application note provides a detailed protocol for the analysis of this compound using HPLC.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue
CAS Number 163391-76-2[3][4]
Molecular Formula C₂₃H₃₁NO₄[3][4]
Molecular Weight 385.5 g/mol [3][4]
Appearance Light Tan Lyophilisate[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[3][4]
UV Maximum (λmax) 219 nm[4]

HPLC Method for this compound Analysis

This section outlines a validated UHPLC-DAD-QTOFMS method for the quantification of this compound.

Chromatographic Conditions
ParameterCondition
Instrument Agilent Infinity 1290 UHPLC system or equivalent
Column Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 150 mm, 2.7 µm)[3]
Mobile Phase A 20 mmol/L formic acid in water[3]
Mobile Phase B 20 mmol/L formic acid in acetonitrile[3]
Gradient 10% to 100% B in 15 min, hold for 2 min, return to 10% in 0.1 min, hold for 3 min[3]
Flow Rate 0.35 mL/min[3]
Column Temperature 60 °C[3]
Detection Diode Array Detector (DAD) scanning 200–640 nm; Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)[3]
Injection Volume 5 µL
Method Performance Characteristics

The following table summarizes the quantitative performance of the described HPLC method for this compound analysis.

ParameterValue
Retention Time 8.35 min[3]
Linearity Range 10 - 10,000 ng/mL[3]
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 1.5 ng/g (on PDA medium)[1]
Limit of Quantification (LOQ) 4.4 ng/g (on PDA medium)[1]
Matrix Effects (Dust) Signal suppression of 11%[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.[3] Store the stock solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical calibration curve may include concentrations of 10, 100, 300, 1000, 3000, and 10,000 ng/mL.[3]

Sample Preparation (from Fungal Culture)

This protocol is adapted from a micro-scale extraction method.[6]

  • Extraction: Place three agar plugs (6 mm diameter) from a Stachybotrys culture into a 2 mL screw-top vial.

  • Add 1 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, with 1% formic acid).[6]

  • Sonication: Sonicate the vial for 60 minutes.[6]

  • Evaporation: Transfer the liquid extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in 400 µL of a solvent mixture (acetonitrile:water, 75:25, v/v, with 1% formic acid).[6]

  • Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 15 minutes.[6]

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Stachybotrylactam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Fungal Culture (Agar Plugs) Extraction Add Extraction Solvent (EtOAc/DCM/MeOH + FA) Sample->Extraction Sonication Sonicate for 60 min Extraction->Sonication Evaporation Evaporate to Dryness Sonication->Evaporation Reconstitution Reconstitute in ACN/H2O + FA Evaporation->Reconstitution Centrifugation Centrifuge at 15,000 x g Reconstitution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_Vial Transfer to HPLC Vial Supernatant->HPLC_Vial Injection Inject into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection DAD & QTOF-MS Detection Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Stachybotrylactam_Signaling_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Immunosuppression Immunosuppression This compound->Immunosuppression HIV_Protease HIV Protease Immune_Cells Immune Cells Inhibition->HIV_Protease Immunosuppression->Immune_Cells

Caption: Biological activity of this compound.

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound. The use of a phenyl-hexyl stationary phase offers a suitable selectivity for this mycotoxin. The detailed protocol for sample preparation from fungal cultures ensures efficient extraction and sample clean-up, minimizing matrix interference.

It is important to note that matrix effects can influence the accuracy of quantification. As demonstrated by the 11% signal suppression in a dust matrix, it is recommended to perform matrix-matched calibrations for complex sample types to ensure the highest accuracy. The provided LOD and LOQ values indicate that the method is sensitive enough for the detection of this compound in relevant samples.

For drug development professionals, this method can be adapted for various applications, including the analysis of this compound in fermentation broths, purified samples, and biological matrices, with appropriate validation for each specific application. The established linearity over a wide concentration range allows for the quantification of both trace levels and higher concentrations of the analyte.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography. The information presented, including chromatographic conditions, method performance characteristics, and sample preparation procedures, serves as a valuable resource for researchers, scientists, and drug development professionals working with this mycotoxin. The use of the described method will facilitate accurate and reliable quantification of this compound, supporting further research into its biological activities and potential applications.

References

Application Notes and Protocols for the Purification of Stachybotrylactam using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a phenylspirodrimane secondary metabolite produced by the fungus Stachybotrys chartarum. This compound has garnered interest within the scientific community due to its potential biological activities, including antiviral properties as an inhibitor of HIV-1 protease.[1][2] Effective purification of this compound is crucial for its further study and potential therapeutic development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex fungal extracts.

This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography. It includes a comprehensive experimental protocol, data presentation in tabular format for easy comparison of purification steps, and a visualization of the relevant biological pathway.

Data Presentation

A successful purification protocol for this compound should be monitored at each step to assess the yield and purity. The following table provides a representative framework for presenting such data. Actual values will vary depending on the starting material and the specifics of the experimental setup.

Purification StepTotal Weight (mg)This compound Content (%)Purity (%)Recovery (%)
Crude Ethyl Acetate Extract10,0001.51.5100
Silica Gel Column Chromatography
- Fraction 1 (e.g., 9:1 Hex:EtOAc)2,0000.1LowLow
- Fraction 2 (e.g., 7:3 Hex:EtOAc) 1,500 8.0 ~60 ~80
- Fraction 3 (e.g., 1:1 Hex:EtOAc)3,0000.5LowLow
Final Purified this compound120>95>95~80

Note: The data presented in this table is illustrative. Researchers should perform their own analytical measurements (e.g., HPLC, LC-MS) to determine the actual content, purity, and recovery at each stage of their specific purification process.

Experimental Protocols

Fungal Culture and Extraction

Stachybotrys chartarum can be cultured on various media to produce this compound. The choice of media can significantly influence the yield of the target compound.

Protocol for Fungal Culture and Extraction:

  • Culture: Inoculate Stachybotrys chartarum on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C in the dark for 2-3 weeks.

  • Extraction:

    • Harvest the fungal mycelium and the agar medium.

    • Perform a solvent extraction using ethyl acetate. This is typically done by soaking the fungal material in the solvent and agitating it for a set period.

    • Repeat the extraction process three times to ensure maximum recovery of the secondary metabolites.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Column Chromatography Purification of this compound

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Silica gel 60 (particle size 0.040–0.063 mm)

  • Glass chromatography column (e.g., 30 cm length x 3 cm diameter)

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for visualization of TLC plates

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel 60 in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 9:1 n-Hexane:Ethyl Acetate

      • 7:3 n-Hexane:Ethyl Acetate

      • 1:1 n-Hexane:Ethyl Acetate

      • 3:7 n-Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

    • The change in solvent ratio should be based on the separation observed by Thin Layer Chromatography (TLC) analysis of the collected fractions.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

    • Monitor the composition of the collected fractions using TLC.

      • TLC Analysis: Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber containing a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate that gives good separation of spots). Visualize the spots under a UV lamp.

      • Identification of this compound: this compound is a moderately polar compound. It is expected to elute in the fractions with an intermediate polarity mobile phase (e.g., around 7:3 to 1:1 n-Hexane:Ethyl Acetate). The fractions containing the spot corresponding to the Rf value of this compound should be pooled. While a specific Rf value is dependent on the exact TLC conditions, in a hexane/ethyl acetate system, a value in the range of 0.3-0.5 would be a reasonable starting point for locating the compound.

    • Combine the fractions that show a high concentration of this compound with minimal impurities.

  • Final Purification and Characterization:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

    • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥95% is often achievable.[3]

    • Confirm the identity of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product fungal_culture Stachybotrys chartarum Culture extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation purity_analysis Purity & Identity Confirmation (HPLC, LC-MS, NMR) evaporation->purity_analysis pure_this compound Purified this compound (>95%) purity_analysis->pure_this compound

Caption: Workflow for the purification of this compound.

Signaling Pathway Inhibition by this compound

This compound has been identified as an inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle. The PI3K/Akt signaling pathway is known to be involved in HIV-1 pathogenesis, playing a role in viral entry, latency, and replication. While the direct interaction of this compound with the PI3K/Akt pathway is still under investigation, its inhibition of HIV-1 protease disrupts a key step in the viral maturation process, which is influenced by host cell signaling pathways like PI3K/Akt.

signaling_pathway cluster_host_cell Host Cell cluster_hiv HIV Life Cycle PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Viral_Entry Viral Entry/ Replication mTOR->Viral_Entry Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Viral_Assembly Virion Assembly Mature_Proteins->Viral_Assembly This compound This compound This compound->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane (PSD) class of meroterpenoids, isolated from the fungus Stachybotrys[1][2][3][4]. As a spirodihydrobenzofuranlactam, it has demonstrated several biological activities, including immunosuppressant and antiviral properties, specifically as a weak inhibitor of HIV-1 protease[1][5]. Structurally related compounds from Stachybotrys have also shown anti-inflammatory and antioxidant activities[6][7]. Notably, this compound has been observed to have no significant cytotoxicity in HepG2 cells at concentrations up to 100 μM, suggesting a favorable window for therapeutic investigation[5].

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic and anti-inflammatory potential of this compound using established in vitro assays.

Application Note 1: Cytotoxicity and Cell Viability Assessment

Objective: To determine the concentration range at which this compound affects cell viability. This is a critical first step to identify non-toxic concentrations for subsequent bioactivity assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells[8][9].

Experimental Protocol: MTT Assay

This protocol is adapted for adherent cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well format.

Materials:

  • This compound (dissolved in DMSO, then diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[10].

  • MTT Solvent: Isopropanol with 4 mM HCl and 0.1% NP-40[10].

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570-590 nm)[10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment[10].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated cells (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[11].

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals[12].

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals[8][10].

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[10]. Measure the absorbance at 590 nm using a microplate reader. The plate should be read within 1 hour of adding the solvent[8][10].

Data Presentation

Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells after 24h Exposure

This compound (µM) Mean Absorbance (590 nm) Standard Deviation % Cell Viability
0 (Control) 1.254 0.088 100.0%
1 1.231 0.091 98.2%
10 1.205 0.085 96.1%
25 1.159 0.102 92.4%
50 1.098 0.099 87.6%
100 0.987 0.110 78.7%

| 200 | 0.612 | 0.075 | 48.8% |

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed Seed cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 treat Treat cells with This compound incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate3 Incubate for 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (590 nm) solubilize->read

Caption: Workflow diagram for the MTT cell viability assay.

Application Note 2: Anti-Inflammatory and Immunomodulatory Activity

Objective: To evaluate the potential of this compound to modulate inflammatory responses. This is achieved by using an in vitro model of inflammation where RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS)[6][13]. The inhibitory effect of the compound on the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), is then quantified.

Experimental Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the cell culture supernatant using the Griess reagent[14][15].

Materials:

  • LPS (from E. coli)

  • Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[16].

  • Sodium Nitrite (NaNO₂) standard solution

  • Culture medium

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells treated with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.

  • Griess Reaction: Add 100 µL of the freshly mixed Griess Reagent to each well containing supernatant or standard[16].

  • Incubation and Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light[16]. Measure the absorbance at 540 nm[14][16].

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Data Presentation

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Nitrite Concentration (µM) Standard Deviation % Inhibition of NO Production
Control (No LPS) 1.2 0.3 -
LPS (1 µg/mL) 45.8 3.1 0%
LPS + this compound (10 µM) 35.2 2.5 23.1%
LPS + this compound (25 µM) 22.1 1.9 51.7%

| LPS + this compound (50 µM) | 10.5 | 1.1 | 77.1% |

Experimental Protocol 2.2: Pro-Inflammatory Cytokine Quantification (ELISA)

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically capture and quantify the concentration of a target cytokine (e.g., TNF-α) in the cell culture supernatant[17][18][19].

Materials:

  • ELISA kit for the target cytokine (e.g., mouse TNF-α), including capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution.

  • Supernatants from the inflammation experiment (Protocol 2.1, Step 4).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Diluent (e.g., PBS with 10% FBS)[20].

  • 96-well high-binding ELISA plate.

Procedure (General Protocol):

  • Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody diluted in binding solution. Incubate overnight at 4°C[17].

  • Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding 200 µL/well of Assay Diluent and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature[21].

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature[17].

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop[21].

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well[21].

  • Absorbance Reading: Measure the optical density at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

Data Presentation

Table 3: Effect of this compound on TNF-α Secretion in LPS-Stimulated RAW 264.7 Cells

Treatment TNF-α Concentration (pg/mL) Standard Deviation % Inhibition of TNF-α Secretion
Control (No LPS) 45 8 -
LPS (1 µg/mL) 2850 210 0%
LPS + this compound (10 µM) 2130 185 25.3%
LPS + this compound (25 µM) 1380 150 51.6%

| LPS + this compound (50 µM) | 650 | 95 | 77.2% |

Visualization: Anti-Inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_griess Nitric Oxide Assay cluster_elisa Cytokine Assay seed Seed RAW 264.7 cells pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) Incubate for 24h pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay on supernatant collect->griess elisa Perform ELISA on supernatant collect->elisa read_griess Read Absorbance (540 nm) griess->read_griess read_elisa Read Absorbance (450 nm) elisa->read_elisa

Caption: Workflow for assessing anti-inflammatory activity.

Application Note 3: Hypothetical Mechanism of Action

Objective: To visualize the potential signaling pathway through which this compound may exert its anti-inflammatory effects. Based on studies of related phenylspirodrimanes, a plausible mechanism is the inhibition of the NF-κB signaling pathway, which is a master regulator of inflammation[6].

Hypothesized Pathway: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This triggers a downstream signaling cascade, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6. This compound may interfere with this pathway, potentially by inhibiting IKK activation or NF-κB translocation, thereby reducing the expression of these inflammatory mediators.

Visualization: Potential Anti-Inflammatory Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->IkBa IκBα degraded IkBa_NFkB->NFkB Releases Stachy This compound Stachy->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Cell-based Models for Unraveling the Effects of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by the fungus Stachybotrys chartarum. While research on many mycotoxins is extensive, the specific cellular effects of this compound are less characterized. Cell-based models offer a powerful and controlled environment to investigate the cytotoxicity, apoptotic potential, and signaling pathway modulation of this compound, providing crucial insights for toxicology and drug development. These in vitro systems are essential for initial screening and mechanistic studies before proceeding to more complex in vivo models.

This document provides detailed application notes and experimental protocols for studying the effects of this compound using various cell-based assays.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the currently available quantitative data on the biological effects of this compound. It is important to note that data for this specific mycotoxin is limited, and further research is required to establish a comprehensive profile.

Table 1: Cytotoxicity of this compound

Cell LineAssayExposure TimeIC50 ValueObservationsReference
HepG2 (Human hepatocellular carcinoma)Not specifiedNot specified> 100 µMNo observable cytotoxicity at concentrations up to 100 µM.

Table 2: Other Reported Biological Activities of this compound

ActivityAssay TypeTargetIC50 ValueReference
AntiviralIn vitro enzyme assayHIV-1 Protease161 µM
ImmunosuppressiveNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for mycotoxin analysis and should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and quantified by spectrophotometry, providing an indication of cell viability.

Materials:

  • This compound (ensure high purity)

  • Selected cell line (e.g., HepG2, HEK293, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and differentiate between apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to analyze the stained cell populations.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Visualization of Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that may be affected by this compound and a typical experimental workflow for its analysis.

Stachybotrylactam_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment This compound Dilution This compound Dilution This compound Dilution->Cell Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Cell Treatment->Cell Cycle Analysis (PI) Data Acquisition Data Acquisition Cytotoxicity Assay (MTT)->Data Acquisition Apoptosis Assay (Annexin V/PI)->Data Acquisition Cell Cycle Analysis (PI)->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Apoptosis & Cell Cycle Profiles Apoptosis & Cell Cycle Profiles Data Acquisition->Apoptosis & Cell Cycle Profiles

Caption: Experimental workflow for studying this compound effects.

Putative_Stachybotrylactam_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK This compound This compound ROS ROS This compound->ROS induces ROS->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates transcription

Caption: Putative anti-inflammatory signaling pathway.

Disclaimer: The NF-κB signaling pathway depicted above is based on the known effects of other phenylspirodrimanes and represents a potential mechanism of action for this compound that requires experimental validation.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of this compound. While current data on this mycotoxin is sparse, the use of robust cell-based assays will be instrumental in building a comprehensive understanding of its toxicological profile and potential as a bioactive compound. Researchers are encouraged to adapt and optimize these protocols to their specific experimental needs to further elucidate the mechanisms of action of this compound.

Application Notes and Protocols for the Spectroscopic Characterization of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a prominent member of the phenylspirodrimane class of mycotoxins produced by the fungus Stachybotrys chartarum, has garnered significant interest within the scientific community.[1][2] These complex metabolites exhibit a range of biological activities, including immunosuppressive and cytotoxic effects, making their accurate identification and characterization crucial for toxicology studies and drug discovery efforts.[1][3] This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its unambiguous identification and characterization.

Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
56.85s
74.34d16.5
74.23d16.5
11β2.21m
11α1.89m
12β1.62m
12α1.45m
133.42m
14β1.70m
14α1.55m
151.01s
160.85s
171.18s
181.12d6.9
2'-OH9.77s
NH8.24s

Note: Data extracted from supplementary material of Jagels et al., 2020.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) in ppm
1'126.9
2'154.5
3'114.8
4'145.4
5'115.3
6'121.7
388.9
441.5
555.4
621.8
742.1
874.5
940.1
1038.9
1133.4
1218.2
1378.1
1436.4
1528.1
1615.9
1721.9
1816.4
6169.5

Note: Data extracted from supplementary material of Jagels et al., 2020.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
ParameterValue
Molecular FormulaC₂₃H₃₁NO₄
Calculated m/z386.2326 [M+H]⁺
Observed m/z386.2326 [M+H]⁺

Note: Data corresponds to the protonated molecule.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (isolated and purified)

  • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.

    • Assign the carbon signals in the ¹³C NMR spectrum with the aid of HSQC and HMBC data.

    • Use the COSY and HMBC correlations to piece together the molecular structure.

Protocol 2: Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.

Materials:

  • This compound sample (isolated and purified or in a complex mixture)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium formate (for modifying the mobile phase)

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.

    • If analyzing a complex mixture, perform a suitable extraction procedure. A common method involves extraction with acetonitrile/water (84/16, v/v).[4]

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System Configuration:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Set up a binary solvent system, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile with 0.1% formic acid.

      • Develop a suitable gradient elution method to achieve good separation of this compound from other components.

    • Mass Spectrometry (MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for maximum sensitivity of the target analyte.

      • Acquire full scan MS data to identify the protonated molecule [M+H]⁺.

      • Perform tandem MS (MS/MS) on the precursor ion of this compound to obtain its characteristic fragmentation pattern.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS fragmentation pattern to provide further structural confirmation.

Signaling Pathway and Experimental Workflows

NF-κB/ROS Signaling Pathway Inhibition by Phenylspirodrimanes

Recent studies on phenylspirodrimanes, the class of compounds to which this compound belongs, have elucidated their anti-inflammatory activity. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Reactive Oxygen Species (ROS) signaling pathways. The diagram below illustrates the proposed mechanism.

NF_kB_ROS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates ROS ROS TLR4->ROS Induces TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates ROS->IKK Activates This compound This compound (Phenylspirodrimane) This compound->IKK Inhibits This compound->ROS Inhibits IkappaB_p->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds Proinflammatory_genes Pro-inflammatory Genes (iNOS, IL-6, etc.) DNA->Proinflammatory_genes Transcription

Caption: Inhibition of the NF-κB/ROS signaling pathway by this compound.

Experimental Workflow for this compound Characterization

The logical workflow for the isolation and characterization of this compound is depicted in the following diagram.

workflow cluster_analysis Spectroscopic Analysis start Fungal Culture (Stachybotrys chartarum) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) extraction->chromatography pure_compound Isolated this compound chromatography->pure_compound nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-MS, MS/MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure data Spectroscopic Data (Tables 1, 2, 3) structure->data

Caption: Workflow for this compound isolation and characterization.

References

Application Notes and Protocols for Stachybotrylactam Production from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachybotrys chartarum, a microfungus commonly known as black mold, is a notable producer of a diverse array of secondary metabolites.[1] Among these are the phenylspirodrimanes, a class of meroterpenoids synthesized through a combination of the polyketide and terpene pathways. Stachybotrylactam is a prominent member of this family and has garnered interest for its potential biological activities. Phenylspirodrimanes are considered the most abundant class of secondary metabolites produced by Stachybotrys species.[2][3] This document provides detailed protocols for the cultivation of S. chartarum and the subsequent production of this compound, including optimal culture media and conditions, as well as extraction procedures.

Data Presentation: this compound Production

The production of this compound by S. chartarum is significantly influenced by the culture medium. The following tables summarize quantitative data from studies investigating the impact of different media on this compound yield.

Table 1: this compound Production on Various Culture Media

Culture MediumAbbreviationThis compound Yield (ng/g)Reference
Cellulose AgarCEL5093.3 ± 429.0 – 7442.6 ± 3336.9[4]
Malt Extract AgarMEANot specified, but lower than CEL and PDA[4]
Potato Dextrose AgarPDAComparatively small amounts[4]
Glucose-Yeast-Peptone-AgarGYP645.2 ± 119.4 – 2825.4 ± 482.5[4]
Sabouraud-Dextrose-AgarSAB645.2 ± 119.4 – 2825.4 ± 482.5[4]

Table 2: this compound Production on PDA and MEA

Culture MediumThis compound Yield (ng/g)Reference
Potato Dextrose Agar (PDA)27,100[5]
Malt Extract Agar (MEA)46,300[5]

Note: Yields can vary significantly between different strains of S. chartarum and even between different batches of the same medium. The data presented should be used as a guide for media selection.

Experimental Protocols

Protocol 1: Cultivation of Stachybotrys chartarum for this compound Production

This protocol details the steps for culturing S. chartarum on solid agar media to promote the production of this compound.

1. Materials:

  • Stachybotrys chartarum strain (e.g., genotype S)

  • Petri dishes (90 mm)

  • Selected culture medium (e.g., Cellulose Agar or Malt Extract Agar)

  • Sterile inoculating loop or sterile swabs

  • Incubator

  • Parafilm or other sealing tape

2. Media Preparation:

  • Cellulose Agar (CEL): Prepare according to a standard formulation. A high cellulose and low nitrogen content is thought to stimulate the production of secondary metabolites.[4]

  • Malt Extract Agar (MEA): Prepare 2% MEA plates (per liter: 20 g malt extract, 2 g soy peptone, and 15 g agar), adjusting the pH to 5.4.[4][6]

  • Potato Dextrose Agar (PDA): Prepare according to the manufacturer's instructions.[7]

  • Sterilize all media by autoclaving at 121°C for 15 minutes.[6]

  • Aseptically pour the sterilized media into Petri dishes and allow them to solidify.

3. Inoculation:

  • Working in a sterile environment (e.g., a biological safety cabinet), inoculate the center of each agar plate with a small amount of S. chartarum mycelium or spores using a sterile inoculating loop or swab.

  • For long-term storage, cultures can be maintained at -80°C.[4][6]

4. Incubation:

  • Seal the Petri dishes with Parafilm to prevent contamination and dehydration.

  • Incubate the plates at 25°C in the dark.[4][8] Fungal growth and sporulation should be comparable across most standard media under these conditions.[4][8]

  • The optimal temperature for growth is in the range of 20–25 °C.[7]

  • Allow the fungus to grow for a period of 14-21 days to ensure sufficient biomass and secondary metabolite production. The metabolite profiles can be influenced by the duration of growth.

5. Harvesting:

  • After the incubation period, the fungal biomass can be harvested for extraction.

Protocol 2: Extraction of this compound

This protocol describes a general method for extracting this compound and other secondary metabolites from fungal cultures.

1. Materials:

  • Fungal culture plates from Protocol 1

  • Spatula or sterile scalpel

  • Extraction solvent: Acetonitrile/water (e.g., 84:16, v/v)

  • Conical flasks or beakers

  • Shaker or sonicator

  • Filter paper or syringe filters (0.22 µm)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Vials for sample storage

  • LC-MS/MS system for analysis

2. Extraction Procedure:

  • Aseptically scrape the fungal biomass from the surface of the agar plates using a sterile spatula or scalpel.

  • Transfer the biomass to a conical flask.

  • Add a sufficient volume of the extraction solvent (acetonitrile/water) to completely submerge the fungal material.

  • Agitate the mixture on a shaker or in a sonicator for a specified period (e.g., 60 minutes) to ensure efficient extraction of the metabolites.

  • Filter the mixture to separate the fungal debris from the liquid extract.

  • Collect the filtrate, which contains the secondary metabolites.

  • Evaporate the solvent from the filtrate using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

3. Analysis:

  • Quantify the amount of this compound in the extract using a validated LC-MS/MS method.[4][8]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Production

G cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis prep Media Preparation inoc Inoculation prep->inoc incub Incubation (25°C, dark, 21 days) inoc->incub harvest Harvest Biomass incub->harvest extract Solvent Extraction (ACN/H2O) harvest->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: Experimental workflow for this compound production.

Proposed Biosynthetic Pathway of Phenylspirodrimanes

Phenylspirodrimanes are meroterpenoids, meaning they are derived from both the polyketide and terpene biosynthetic pathways.[9] The following diagram illustrates a proposed pathway leading to the formation of this compound and related compounds.

G cluster_precursors Primary Metabolites cluster_intermediates Key Intermediates cluster_products Phenylspirodrimanes Polyketide Pathway Polyketide Pathway Orsellinic Acid Orsellinic Acid Polyketide Pathway->Orsellinic Acid Terpene Pathway Terpene Pathway Farnesyl Diphosphate Farnesyl Diphosphate Terpene Pathway->Farnesyl Diphosphate Ilicicolin B Ilicicolin B Orsellinic Acid->Ilicicolin B Farnesyl Diphosphate->Ilicicolin B Stachybotrydial Stachybotrydial Ilicicolin B->Stachybotrydial This compound This compound Stachybotryamide Stachybotryamide Stachybotrydial->this compound Stachybotrydial->Stachybotryamide

References

Application of Stachybotrylactam in HIV Protease Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a spirodihydrobenzofuranlactam mycotoxin isolated from Stachybotrys species, has demonstrated inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) protease. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional proteins required for the assembly of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS. These application notes provide a summary of the known quantitative data for this compound and related compounds, along with detailed protocols for its evaluation as an HIV-1 protease inhibitor.

Data Presentation

The following tables summarize the available quantitative data for this compound and a related compound in the context of HIV-1 protease inhibition and cytotoxicity.

Table 1: In Vitro HIV-1 Protease Inhibition Data

CompoundTargetIC50 (µM)Source
This compoundHIV-1 Protease161[1]
Spirodihydrobenzofuranlactam VIHIV-1 Protease11[2]

Table 2: Cytotoxicity Data

CompoundCell LineConcentration (µM)EffectSource
This compoundHepG2Up to 100No observable cytotoxicity[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of HIV protease inhibition and the general workflow for evaluating potential inhibitors like this compound.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition by this compound Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Active Site) Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->HIV_Protease Competitive Binding Blocked_Protease Inactive Protease Complex Blocked_Protease->Mature_Proteins Cleavage Blocked Inhibition Inhibition HIV_Proteasethis compound HIV_Proteasethis compound

Caption: General mechanism of competitive HIV-1 protease inhibition.

Experimental_Workflow Start Start: this compound (Test Compound) Assay1 In Vitro HIV-1 Protease Inhibition Assay Start->Assay1 Assay2 Cytotoxicity Assay (e.g., MTT Assay) Start->Assay2 Data_Analysis Data Analysis: IC50, CC50, SI Calculation Assay1->Data_Analysis Assay2->Data_Analysis Assay3 Cell-Based Anti-HIV Activity Assay Conclusion Conclusion: Evaluate Therapeutic Potential Assay3->Conclusion Data_Analysis->Assay3

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as an HIV-1 protease inhibitor. These are based on established methodologies and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric HIV-1 protease inhibitor screening kits.

1. Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • DMSO (for solvent control)

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)

2. Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a series of dilutions of this compound in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

    • Prepare a working solution of HIV-1 Protease in Assay Buffer.

    • Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of diluted this compound solution.

    • Positive Control Wells: Add 10 µL of the positive control inhibitor solution.

    • Solvent Control Wells: Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Enzyme Control Wells: Add 10 µL of Assay Buffer.

    • Substrate Control Wells: Add 90 µL of Assay Buffer (no enzyme).

  • Enzyme Addition:

    • To all wells except the Substrate Control, add 80 µL of the HIV-1 Protease working solution.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 10 µL of the HIV-1 Protease Substrate working solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

1. Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microtiter plates

  • Spectrophotometric microplate reader (570 nm)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Cell Viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Protocol 3: Cell-Based Anti-HIV Activity Assay

This protocol uses a cell line susceptible to HIV-1 infection to measure the antiviral activity of this compound.

1. Materials:

  • MT-4 cells (or another suitable T-cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • This compound (dissolved in DMSO)

  • Positive Control Antiviral Drug (e.g., a known HIV protease inhibitor like Ritonavir)

  • 96-well microtiter plates

  • Method for quantifying viral replication (e.g., p24 ELISA kit or a cell viability assay like MTT to measure cytopathic effect)

2. Procedure:

  • Cell Preparation:

    • Culture MT-4 cells to a sufficient density.

  • Infection and Treatment:

    • In a 96-well plate, add 50 µL of MT-4 cell suspension (e.g., 1 x 10^5 cells/mL).

    • Add 25 µL of medium containing serial dilutions of this compound.

    • Include wells for virus control (cells + virus, no compound), cell control (cells only), and positive drug control.

    • Add 25 µL of a pre-titered HIV-1 stock to all wells except the cell control wells. The amount of virus should be sufficient to cause a significant cytopathic effect in the virus control wells after 4-5 days.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Quantification of Antiviral Activity:

    • After 4-5 days of incubation, assess viral replication.

    • If using p24 ELISA: Collect the culture supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.

    • If using a cytopathic effect (CPE) reduction assay (e.g., MTT): Add MTT solution to the cells and follow the procedure outlined in Protocol 2 to measure cell viability.

  • Data Analysis:

    • For p24 ELISA: Calculate the percentage of inhibition of p24 production for each concentration of this compound.

    • For CPE reduction assay: Calculate the percentage of protection from virus-induced cell death.

    • Plot the percentage of inhibition/protection against the logarithm of the this compound concentration to determine the EC50 (50% effective concentration).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.

References

Troubleshooting & Optimization

Stachybotrylactam Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of stachybotrylactam in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum. As a biologically active secondary metabolite with potential antiviral and anti-inflammatory properties, understanding its stability is crucial for accurate experimental results and for the development of potential therapeutic agents. Degradation can lead to a loss of activity and the formation of unknown impurities, which could have different biological effects.

Q2: What are the main factors that can cause this compound degradation in the lab?

A2: The primary factors affecting the stability of many natural products, including those with lactam structures like this compound, are pH, temperature, light exposure, and the presence of oxidizing agents. The inherent reactivity of the lactam ring makes it susceptible to hydrolysis, particularly under acidic or alkaline conditions.

Q3: How should I store my solid this compound sample?

A3: For long-term storage, solid this compound should be stored at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions. To minimize degradation from atmospheric moisture, it is advisable to store it in a tightly sealed container, preferably in a desiccator.

Q4: In which solvents is this compound soluble and are these solutions stable?

A4: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. While solutions in these solvents are convenient for experiments, their stability can be limited, especially at room temperature. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability in aqueous solutions is expected to be lower due to the potential for hydrolysis of the lactam ring.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which includes a lactam ring, a hydroxyl group, and a complex polycyclic system, the most probable degradation pathways include:

  • Hydrolysis: Opening of the lactam ring under acidic or basic conditions.

  • Oxidation: Modification of the aromatic ring or other susceptible moieties by oxidizing agents.

  • Photodegradation: Degradation upon exposure to UV or visible light, which can excite electrons and lead to bond cleavage or rearrangements.

  • Thermal Degradation: Decomposition at elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions before each experiment. If using a previously prepared stock, run a quick analytical check (e.g., HPLC-UV) to confirm the purity and concentration.
Degradation in assay buffer. Assess the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. Perform a time-course experiment to see if the biological effect diminishes over the duration of the assay, which could indicate instability.
Photodegradation during the experiment. Protect your samples from light, especially if the experiment involves prolonged incubation under bright light. Use amber-colored vials or cover plates with aluminum foil.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Sample degradation during preparation or storage. Review your sample handling procedures. Ensure samples are kept on ice or at reduced temperatures as much as possible. Avoid prolonged exposure to ambient light and temperature.
Contamination of solvent or glassware. Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for contaminants.
Degradation in the autosampler. If your HPLC run is long, the sample in the autosampler vial may degrade. Consider using a cooled autosampler if available. You can test for this by injecting the same sample at the beginning and end of a long run to see if new peaks appear.

Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursLactam ring-opened product
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursLactam ring-opened product and other rearranged structures
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives (e.g., hydroxylated aromatic ring)
Thermal Degradation Solid sample at 80°C for 48 hoursVarious decomposition products
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light for 24-48 hoursPhotoproducts, potentially isomers or rearranged compounds

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Take aliquots at 0, 8, 24, and 48 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Take aliquots at 0, 8, 24, and 48 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take aliquots at 0, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and heat at 80°C. At 0 and 48 hours, dissolve a portion of the solid in methanol to a known concentration for analysis.

  • Photodegradation: Prepare a solution of this compound in methanol (0.1 mg/mL). Expose one set of samples to UV light (254 nm) and another to visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze samples at 0, 24, and 48 hours.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 219 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal Solid sample photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/LC-MS acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent HPLC Results (New/Shifted Peaks) check_method Is the HPLC method validated? start->check_method check_sample How was the sample prepared and stored? start->check_sample instrument_issue Instrument Malfunction check_method->instrument_issue Yes method_issue Method Not Robust check_method->method_issue No degradation Sample Degradation check_sample->degradation Improper check_sample->instrument_issue Proper fresh_sample Prepare fresh sample, use cooled autosampler degradation->fresh_sample check_instrument Run system suitability tests, check column instrument_issue->check_instrument revalidate_method Re-evaluate and re-validate method method_issue->revalidate_method

Caption: Troubleshooting logic for inconsistent HPLC results.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_virus Antiviral Pathway stachy This compound nfkb NF-κB Signaling stachy->nfkb Inhibition protease Viral Protease (e.g., HIV-1 Protease) stachy->protease Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation replication Viral Replication protease->replication

Caption: Plausible signaling pathways affected by this compound.

Technical Support Center: Optimizing LC-MS/MS for Stachybotrylactam Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Stachybotrylactam.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: I am observing a poor signal or no peak for this compound. What are the potential causes and solutions?

Answer:

A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. A systematic troubleshooting approach is recommended.

  • Sample Preparation: Inefficient extraction can lead to low recovery of the analyte. Ensure the extraction solvent is appropriate for this compound. Methanol has been shown to be effective for extracting Stachybotrys toxins from various matrices.[1][2] For complex samples like building materials or dust, a thorough extraction period (e.g., 72 hours at room temperature in the dark) may be necessary.[1]

  • LC-MS/MS Method: The sensitivity of the method is highly dependent on the optimization of both chromatographic separation and mass spectrometric detection.

    • Ionization Mode: this compound and other Stachybotrys metabolites are often analyzed in positive ionization mode using electrospray ionization (ESI).[2][3] Verifying that the instrument is operating in the correct polarity is a critical first step.

    • Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. A common mobile phase composition includes water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve peak shape and ionization.[4][5][6]

    • Mass Spectrometry Parameters: Suboptimal MS parameters will directly result in poor sensitivity. It is crucial to optimize parameters such as ion source temperature, ion spray voltage, and collision energy.[6][7]

  • Standard Integrity: Ensure the this compound standard is not degraded. Proper storage as per the manufacturer's instructions is crucial.[5]

Question: My chromatogram shows peak tailing or splitting for the this compound peak. What could be the issue?

Answer:

Poor peak shape, such as tailing or splitting, can compromise resolution and quantification. Here are common causes and solutions:

  • Column Contamination: Buildup of matrix components on the analytical column is a frequent cause of peak shape issues.[8] Implementing a robust sample clean-up procedure or using a guard column can help mitigate this. Regular column flushing is also recommended.[9]

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is a lactam, ensuring the mobile phase pH is compatible with the column and analyte is important. Additionally, a mismatch between the injection solvent and the initial mobile phase composition can lead to peak distortion.[9]

  • Presence of Isomers: Research has indicated the presence of a this compound isomer that elutes at a different retention time.[4] What appears as peak splitting could potentially be the separation of these two isomers. If two distinct peaks with the same m/z are observed, this is a likely explanation. No difference in the fragmentation pattern at 10 and 20 eV was found between this compound and its isomer.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes. If other troubleshooting steps fail, replacing the analytical column may be necessary.[8]

Question: I am seeing high background noise in my chromatogram. How can I reduce it?

Answer:

High background noise can interfere with the detection and quantification of low-level analytes.

  • Solvent and Reagent Quality: Ensure that high-purity, LC-MS grade solvents and reagents are used. Contaminants in the mobile phase can contribute significantly to background noise.[8]

  • System Contamination: Contamination can accumulate in the LC system, including tubing, the injector, and the ion source.[8] A systematic cleaning of the LC flow path and the MS ion source can help reduce background noise.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, which can manifest as baseline noise or instability.[8] Improving sample preparation through techniques like solid-phase extraction (SPE) can help remove interfering matrix components.

  • Mass Spectrometer Tuning: Proper tuning of the mass spectrometer is essential. Autotune routines followed by manual adjustments of key parameters can optimize signal-to-noise ratios.[7]

Frequently Asked Questions (FAQs)

What are the typical precursor and product ions for this compound for MRM analysis?

While specific MRM transitions can be instrument-dependent and should be optimized empirically, the protonated molecule [M+H]⁺ is commonly used as the precursor ion. For this compound (molecular weight 385.23 g/mol ), the precursor ion would be m/z 386.2. A characteristic neutral loss of CO₂ from the lactone during collision-induced dissociation has been reported, which can be a useful fragmentation pathway to monitor.[10] Another study identified two peaks with m/z of 386.2326 corresponding to this compound and its isomer.[4]

What type of analytical column is recommended for this compound analysis?

A C18 column is a common choice for the reversed-phase separation of mycotoxins. However, a phenyl-hexyl column has also been successfully used for the separation of Stachybotrys metabolites.[4][5] The choice of column will depend on the overall analytical method and the other analytes being measured.

What is a suitable sample preparation method for analyzing this compound in fungal cultures?

A widely used method is a micro-scale extraction.[2] This involves taking a small plug of the fungal colony grown on an agar plate and extracting it with a suitable solvent, such as methanol. This "dilute-and-shoot" approach is simple, fast, and cost-effective for analyzing fungal extracts.[2]

Experimental Protocols

Sample Preparation from Fungal Cultures (Micro-scale Extraction)

This protocol is adapted from Smedsgaard (1997) and has been applied to the analysis of Stachybotrys toxins.[2]

  • From a fungal colony grown on an agar plate, cut out three plugs (approximately 1.3 cm²) using a sterile corer.

  • Transfer the agar plugs to a suitable extraction vial.

  • Add an appropriate volume of methanol to cover the plugs.

  • Allow the extraction to proceed for a designated time (e.g., 60 minutes) with occasional vortexing.

  • After extraction, centrifuge the sample to pellet the agar and fungal debris.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution step may be necessary depending on the concentration of the toxins.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development for Stachybotrys toxins, including this compound.

ParameterRecommended SettingSource
Liquid Chromatography
ColumnAgilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm)[4][5]
Mobile Phase A20 mM formic acid and 5 mM ammonium formate in water[4][5]
Mobile Phase B20 mM formic acid in acetonitrile/2-propanol (80/20, v/v)[4][5]
Flow Rate0.4 mL/min[4][5]
Column Temperature40 °C[4][5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[2][3]
Ion Source Temperature350 °C[6]
IonSpray Voltage+4000 V[6]
Curtain Gas40 psi[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Fungal Culture/ Building Material extraction Methanol Extraction sample->extraction cleanup Centrifugation/ Dilution extraction->cleanup lc Liquid Chromatography cleanup->lc Inject Extract ms Tandem Mass Spectrometry lc->ms peak_integration Peak Integration ms->peak_integration Acquire Data quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Signal/ No Peak check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Optimize MS Parameters start->check_ms_params check_lc_params Optimize LC Parameters start->check_lc_params check_standard Verify Standard Integrity start->check_standard solution_sample_prep Improve Extraction Efficiency check_sample_prep->solution_sample_prep solution_ms_params Adjust Ion Source/ Collision Energy check_ms_params->solution_ms_params solution_lc_params Check Mobile Phase/ Column check_lc_params->solution_lc_params solution_standard Use Fresh Standard check_standard->solution_standard

Caption: Troubleshooting logic for poor this compound signal.

References

Troubleshooting Stachybotrylactam extraction efficiency from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Stachybotrylactam from various environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common environmental samples analyzed for this compound?

A1: this compound, a mycotoxin produced by Stachybotrys chartarum, is frequently analyzed in samples from water-damaged buildings. Common matrices include dust, building materials with high cellulose content (e.g., gypsum wallboard, wallpaper, straw), and air filters.[1][2][3] The fungus requires high water activity for growth, so these materials in damp environments are primary sources.[1]

Q2: Which analytical techniques are most suitable for detecting this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific quantification of this compound and other Stachybotrys mycotoxins in environmental samples.[4][5][6] This method allows for accurate detection even at very low concentrations.[5]

Q3: What are the main challenges encountered during this compound extraction?

A3: The primary challenges include low extraction recovery, significant matrix effects, and the co-extraction of interfering compounds from complex environmental samples like dust and building materials.[4][5] Matrix effects can lead to either suppression or enhancement of the analyte signal in LC-MS/MS analysis, resulting in inaccurate quantification.[4][5]

Q4: Are there commercially available standards for this compound?

A4: Yes, this compound is one of the few Stachybotrys metabolites that is commercially available as a reference standard, which is crucial for accurate quantification.[1][6] However, many other related Stachybotrys toxins are not commercially available, which can complicate broader mycotoxin profiling.[6]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Low recovery can be attributed to several factors, from the choice of extraction solvent to the sample preparation technique.

Potential Cause Troubleshooting Recommendation Rationale
Inappropriate Extraction Solvent Optimize the solvent system. A common and effective mixture is acetonitrile:water (e.g., 75:25 v/v) with 1% formic acid for dust and biomass samples.[1] Another option is a combination of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid, particularly for culture extracts.[1] For some building materials, 80% methanol has been used.[7]The polarity and composition of the extraction solvent are critical for efficiently solubilizing this compound from the sample matrix. Acidification can improve the extraction of acidic mycotoxins.
Insufficient Extraction Time/Energy Increase sonication time (e.g., 60 minutes) or extraction duration (e.g., 96 hours for passive extraction).[1][7] Ensure thorough mixing and contact between the sample and the solvent.Adequate time and energy are necessary to ensure the complete transfer of the analyte from the solid matrix to the solvent phase.
Analyte Adsorption to Sample Matrix or Labware Use silanized glassware to minimize adsorption. Pre-wetting the sample matrix with a small amount of a polar solvent might help in some cases.This compound, like other mycotoxins, can adsorb to active sites on surfaces, leading to losses.
Inefficient Solid-Phase Extraction (SPE) Optimize the SPE protocol, including the choice of sorbent (e.g., C8, C18, HLB), conditioning, washing, and elution steps.[8][9] Ensure the elution solvent is strong enough to desorb the analyte completely. Methanol is often effective for C8 phases.[9]SPE is a critical cleanup step, and each parameter needs to be tailored to the specific analyte and matrix to ensure high recovery.[8]
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Matrix effects, caused by co-eluting substances from the sample, can significantly impact the accuracy of quantification.[5]

Potential Cause Troubleshooting Recommendation Rationale
Co-eluting Matrix Components Improve the sample cleanup procedure using methods like Solid-Phase Extraction (SPE) or modified QuEChERS.[10][11] Dilute the sample extract before injection, if sensitivity allows.Enhanced cleanup removes interfering compounds that can suppress or enhance the ionization of this compound. Dilution reduces the concentration of interfering substances.
Ionization Suppression or Enhancement Use a matrix-matched calibration curve or, ideally, an isotope-labeled internal standard (if available) to compensate for matrix effects.[4][5]Matrix-matched calibrants experience the same matrix effects as the analyte in the sample, leading to more accurate quantification. Isotope-labeled standards are the gold standard as they co-elute and have nearly identical ionization behavior to the target analyte.[5]
Inadequate Chromatographic Separation Optimize the LC gradient and column chemistry to separate this compound from interfering compounds.Better chromatographic resolution can minimize the co-elution of matrix components with the analyte of interest.

Experimental Protocols

Protocol 1: Extraction of this compound from Dust and Fungal Biomass

This protocol is adapted from established methods for extracting Stachybotrys mycotoxins from environmental samples.[1]

  • Sample Preparation:

    • For fungal biomass collected on a swab, cut the cotton tip and place it in a 15-mL tube.

    • For settled dust on wipes, transfer the wipe to a 50-mL tube.

  • Extraction:

    • Add the extraction solvent (acetonitrile:water, 75:25 v/v, with 1% formic acid). Use 2 mL for biomass samples and 15 mL for dust wipes.

    • Sonicate the tubes in an ultrasonic bath for 60 minutes.

  • Centrifugation and Evaporation:

    • Centrifuge the tubes at 4000g for 2 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Filter the reconstituted sample before injection.

Protocol 2: Micro-scale Extraction from Fungal Cultures

This method is suitable for extracting mycotoxins from agar cultures.[1]

  • Sampling:

    • Cut three agar plugs (6 mm diameter) from a 15-day-old fungal colony.

    • Place the plugs in a 2-mL screw-top vial.

  • Extraction:

    • Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, with 1% formic acid) to the vial.

    • Sonicate for 60 minutes.

  • Sample Processing:

    • Follow steps 3 and 4 from Protocol 1 for evaporation, reconstitution, and analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Environmental Sample (Dust, Building Material) Homogenize Homogenization/ Weighing Sample->Homogenize Solvent Add Extraction Solvent (e.g., ACN/H2O + Formic Acid) Homogenize->Solvent Sonication Ultrasonication (60 min) Solvent->Sonication Centrifuge Centrifugation Sonication->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporation SPE Optional: Solid-Phase Extraction (SPE) Supernatant->SPE for complex matrices Reconstitution Reconstitute in Injection Solvent Evaporation->Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction.

Troubleshooting_Low_Recovery cluster_extraction_params Extraction Parameters cluster_cleanup_params Cleanup & Handling Start Low this compound Recovery CheckSolvent Is solvent system optimized? Start->CheckSolvent CheckTime Is extraction time/ energy sufficient? Start->CheckTime CheckSPE Is SPE protocol optimized? Start->CheckSPE CheckAdsorption Potential adsorption to surfaces? Start->CheckAdsorption OptimizeSolvent Test different solvent mixtures (e.g., ACN/H2O) CheckSolvent->OptimizeSolvent No IncreaseTime Increase sonication time or extraction duration CheckTime->IncreaseTime No OptimizeSPE Optimize sorbent, wash, and elution steps CheckSPE->OptimizeSPE No UseSilanized Use silanized glassware CheckAdsorption->UseSilanized Yes End Improved Recovery OptimizeSolvent->End IncreaseTime->End OptimizeSPE->End UseSilanized->End

Caption: Troubleshooting logic for low extraction recovery.

References

Minimizing matrix effects in Stachybotrylactam quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stachybotrylactam Quantification

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] These interfering substances can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate and unreliable quantification.[1][3] This is a significant concern in complex matrices like dust, feed, or biological samples where this compound is often analyzed.[1][4][5] For instance, strong ion suppression has been observed in complex samples like spices, with reductions in signal up to 89%.[1][6][7]

Q2: How can I determine if my analysis is affected by matrix effects?

A: The most common method to evaluate matrix effects is the post-extraction addition technique.[1][6][7] This involves comparing the peak area of an analyte in a standard solution prepared in a pure solvent with the peak area of the same analyte spiked into a blank sample extract (a sample known to not contain the analyte) at the same concentration.[1][2] A significant difference between the two signals indicates the presence of matrix effects. Another method is post-column infusion, which provides a qualitative assessment by showing signal suppression or enhancement at specific retention times.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A: There are two main approaches:

  • Minimize the Effect: This involves optimizing the analytical method to physically remove interfering components or separate them from the analyte. Key strategies include:

    • Effective Sample Preparation: Using techniques like Solid-Phase Extraction (SPE), immunoaffinity columns, or QuEChERS to clean the sample before injection.[8][9]

    • Chromatographic Separation: Modifying LC conditions (e.g., gradient, column chemistry) to improve the separation of this compound from matrix components.[10]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity.[1][10][11]

  • Compensate for the Effect: This approach uses specific calibration strategies to correct for the signal alteration caused by the matrix. Key strategies include:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the samples being analyzed.[2][9]

    • Stable Isotope Dilution Assay (SIDA): Using a stable isotope-labeled internal standard (SIL-IS) for this compound. This is considered the gold standard for correcting matrix effects and recovery losses.[12][13][14][15]

    • Standard Addition: Spiking known amounts of the standard directly into the sample to create a calibration curve within the sample itself.[1][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Reproducibility / High RSD% Inconsistent matrix effects between samples; inefficient or variable sample cleanup.Implement Stable Isotope Dilution (SIDA): Use a stable isotope-labeled internal standard for this compound to correct for variations.[14][15]• Improve Sample Cleanup: Optimize or switch to a more robust cleanup method like Solid-Phase Extraction (SPE) or immunoaffinity chromatography.[8][18]• Use Matrix-Matched Calibrants: Ensure the matrix used for calibration standards closely represents the study samples.[9]
Low Analyte Signal / Poor Sensitivity Significant ion suppression from co-eluting matrix components.Enhance Sample Cleanup: Focus on removing the class of compounds causing suppression (e.g., phospholipids, salts).• Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone identified via post-column infusion.[10]• Check MS Source Conditions: Optimize parameters like temperature and gas flows to improve ionization efficiency.[10]
Inconsistent Analyte Recovery Inefficient extraction or losses during sample preparation steps.Optimize Extraction Solvent: Test different solvent mixtures (e.g., acetonitrile/water, methanol/water with acidifiers) to improve extraction efficiency from the matrix.[9][18]• Use a Stable Isotope-Labeled Internal Standard: A SIL-IS added before extraction is the most effective way to correct for recovery losses.[19]• Evaluate the Cleanup Step: Ensure the chosen SPE sorbent or cleanup procedure does not irreversibly adsorb this compound.
Signal Enhancement Observed Co-eluting matrix components are improving the ionization efficiency of this compound, leading to artificially high results.Improve Chromatographic Separation: Separate the enhancing compounds from the this compound peak.[17]• Use a Compensation Strategy: Matrix-matched calibration, standard addition, or SIDA will effectively correct for signal enhancement.[1][16]

Quantitative Data Summary

The effectiveness of different strategies can be compared quantitatively. The tables below summarize typical results seen in mycotoxin analysis.

Table 1: Comparison of Sample Cleanup Methods on Matrix Effect & Recovery

Cleanup Method Matrix Type Analyte Average Recovery (%) Matrix Effect (%) *Reference
None (Dilute-and-Shoot)FeedMycotoxin Mix85 - 115-50 to +15[20]
Solid-Phase Extraction (SPE)WineOchratoxin A80 - 88-10 to -20[18]
QuEChERSCornMycotoxin Mix90 - 105-30 to -5[9]
Immunoaffinity ColumnFeedMycotoxin Mix> 90< -10[9]

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Table 2: Overview of Calibration Strategies to Counteract Matrix Effects

Calibration Strategy Principle Pros Cons
External (Solvent-Based) Standards are prepared in a pure solvent.Simple and fast to prepare.Does not compensate for matrix effects or recovery losses.
Matrix-Matched Standards are prepared in a blank sample matrix.Compensates for matrix effects effectively.[2]Requires a true blank matrix, which can be difficult to obtain; does not correct for extraction recovery.
Standard Addition Aliquots of the sample are spiked with increasing concentrations of the standard.Highly accurate as it corrects for matrix effects in each individual sample; no blank matrix needed.[1][17]Labor-intensive; requires more sample volume and instrument time.
Stable Isotope Dilution (SIDA) A known amount of a stable isotope-labeled version of the analyte is added to each sample before processing.Considered the "gold standard"; corrects for both matrix effects and analyte loss during sample preparation.[12][13][14][15]Requires a specific labeled standard for this compound, which can be expensive or commercially unavailable.[21]

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Mycotoxin Cleanup

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Extraction:

    • Homogenize 5 g of the sample material.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. If a stable isotope-labeled internal standard is used, it should be added before this step.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. Do not let the column run dry.

  • Sample Loading:

    • Dilute 5 mL of the sample supernatant with 10 mL of water.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water/acetonitrile (95:5, v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 5 mL of methanol or acetonitrile.

    • Collect the eluate.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Addition
  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using your validated sample preparation method (e.g., Protocol 1).

  • Prepare Standard in Solvent (Set A): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Spiked Extract (Set B): Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as Set A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Let Peak Area (Solvent) be the average peak area from Set A.

    • Let Peak Area (Matrix) be the average peak area from Set B.

    • Matrix Effect (%) = [ (Peak Area (Matrix) / Peak Area (Solvent)) - 1 ] * 100

    • A value between -20% and +20% is often considered acceptable, but this can vary. Values outside this range indicate significant matrix effects that must be addressed.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_mitigation Matrix Effect Mitigation Points Sample 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (+ SIL-IS) Sample->Extraction Cleanup 3. Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration M1 Optimize Cleanup Cleanup->M1 LCMS 5. LC-MS/MS Analysis Concentration->LCMS Quant 6. Quantification (Calibration Strategy) LCMS->Quant M2 Optimize LC Separation LCMS->M2 Validation 7. Data Validation & Reporting Quant->Validation M3 Apply Compensation (SIDA, Matrix-Match) Quant->M3

Caption: Workflow for this compound analysis highlighting key stages for matrix effect mitigation.

decision_tree Decision Tree for Matrix Effect Compensation Strategy start Start: Significant Matrix Effect Detected? blank_avail Is a representative blank matrix available? start->blank_avail  Yes sida_avail Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? blank_avail->sida_avail  Yes sida_avail2 Is a SIL-IS available? blank_avail->sida_avail2  No matrix_match Use Matrix-Matched Calibration sida_avail->matrix_match  No sida Use Stable Isotope Dilution (SIDA) (Recommended) sida_avail->sida  Yes std_add Use Standard Addition Method sida_avail2->std_add  No sida_avail2->sida  Yes solvent_cal Use Solvent Calibration with SIL-IS re_eval Re-evaluate Sample Prep & Chromatography. Consider Standard Addition.

Caption: Decision tree for selecting an appropriate calibration strategy to combat matrix effects.

References

Stachybotrylactam Total Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the total synthesis of Stachybotrylactam. The information is based on established synthetic routes and aims to provide practical guidance for researchers in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The key strategic challenges revolve around the construction of the complex pentacyclic core with precise stereochemical control. Specifically, this includes:

  • The enantioselective synthesis of the AB-bicyclic core.

  • The regioselective introduction of the resorcylate D-ring.

  • The diastereoselective formation of the spirocyclic C-ring.

  • The final lactamization to complete the pentacyclic framework.

Q2: Which starting material has been successfully used for the enantioselective synthesis?

A2: The enantioselective total synthesis of (-)-Stachybotrylactam has been successfully achieved starting from the readily available (+)-Wieland-Miescher ketone.[1][2] This chiral starting material allows for the establishment of the initial stereocenters in the AB-ring system.

Q3: How was the structure of the natural product confirmed?

A3: The initial structural assignment of a related spirolactam was revised based on the total synthesis. The spectroscopic data of the synthetic molecule did not match the natural product. This led to the hypothesis and subsequent confirmation by total synthesis that the natural product, this compound, was a regioisomer of the originally proposed structure.[1][2]

Troubleshooting Guides

Construction of the AB Bicyclic Core

Issue: Difficulty in achieving high enantiopurity and yield for the core bicyclic structure.

Question: How can the AB bicyclic core be synthesized efficiently and with high optical purity?

Solution: An established and reliable method involves a 10-step synthesis starting from (+)-Wieland-Miescher ketone.[2] This well-precedented route provides the necessary framework with the correct absolute stereochemistry.

Experimental Protocol: (Conceptual Outline) The synthesis from (+)-Wieland-Miescher ketone typically involves a series of reductions, protections, and functional group manipulations to yield the desired bicyclic intermediate. Researchers should refer to the primary literature for detailed step-by-step procedures.

Introduction of the Resorcylate D-Ring

Issue: Poor regioselectivity and low yields during the coupling of the D-ring precursor to the AB-core.

Question: What is an effective method for the regioselective installation of the resorcylate D-ring?

Solution: A successful strategy employs a directed ortho-lithiation of a tert-butyl-protected resorcylate derivative. This allows for the specific formation of the carbon-carbon bond at the desired position.

Experimental Protocol: tert-Butyl Ester Metalation Sequence

  • Substrate: A suitable AB-ring system precursor and a tert-butyl-protected resorcinol derivative.

  • Reagents: A strong lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) for the directed ortho-lithiation.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Work-up: Quenching of the reaction with the electrophilic AB-ring precursor, followed by standard aqueous work-up and chromatographic purification.

ParameterValue/Condition
Base Lithium amide (e.g., LDA)
Solvent Anhydrous THF
Temperature -78 °C
Protecting Group tert-Butyl
Stereoselective Spirocyclization

Issue: Lack of diastereoselectivity during the formation of the spirocyclic C-ring, leading to a mixture of isomers that are difficult to separate.

Question: How can the stereochemistry of the spirocenter be controlled during the C-ring formation?

Solution: The stereoselectivity of the spirocyclization is a critical and challenging step. The choice of reaction conditions and substrates is crucial. The reported synthesis achieves high stereoselectivity, likely due to substrate control where the existing stereocenters of the AB-ring system direct the approach of the reacting moieties.

Experimental Workflow for Spirocyclization

G Conceptual Workflow for Stereoselective Spirocyclization A Precursor with AB and D rings B Intramolecular Cyclization Reaction A->B C Single Diastereomer of Spirocyclic Product B->C Successful Stereocontrol D Mixture of Diastereomers B->D Poor Stereocontrol E Optimization of Reaction Conditions (e.g., Lewis acid, temperature) D->E E->B Re-attempt

Caption: A logical workflow for achieving a stereoselective spirocyclization.

Lactam Formation

Issue: Difficulty in achieving the final ring closure to form the lactam, potentially due to steric hindrance or competing side reactions.

Question: What is a reliable method for the final lactamization to yield this compound?

Solution: The synthesis was successfully completed using a double reductive amination strategy.[1][2] This involves the reaction of two molecules of an aldehyde precursor with L-lysine, which undergoes cyclization to form the lactam ring.

Experimental Protocol: Double Reductive Amination

  • Reactants: Two equivalents of the aldehyde precursor derived from the spirocyclic core and one equivalent of L-lysine.

  • Reducing Agent: A mild and selective reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Solvent: A protic solvent that can facilitate both the imine formation and the reduction, such as methanol or a buffered aqueous/organic mixture.

  • Purification: Purification of the final product is typically achieved through column chromatography.

ParameterReagent/Condition
Amine Source L-Lysine
Reducing Agent Sodium triacetoxyborohydride
Solvent Methanol / Dichloromethane

Signaling Pathway of Key Bond Formations

G Key Bond Formations in this compound Synthesis A (+)-Wieland-Miescher Ketone B AB-Bicyclic Core A->B 10 Steps D Coupled AB-D Ring System B->D C Resorcylate D-Ring C->D ortho-Lithiation E Spirocyclic Intermediate D->E Spirocyclization F Aldehyde Precursor E->F Functional Group Transformation G (-)-Stachybotrylactam F->G H L-Lysine H->G Double Reductive Amination

Caption: A diagram illustrating the key bond-forming steps in the total synthesis of this compound.

References

Culture medium optimization for enhanced Stachybotrylactam production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on enhancing the production of Stachybotrylactam from Stachybotrys chartarum.

Troubleshooting and FAQs

This section addresses common issues encountered during this compound production experiments.

Question: My S. chartarum culture shows good mycelial growth, but the this compound yield is consistently low. What are the likely causes?

Answer: Low this compound yield despite healthy growth is a common issue and can often be attributed to suboptimal culture medium composition. While the fungus may grow on a variety of media, the production of secondary metabolites like this compound is highly dependent on specific nutritional cues.

  • Inappropriate Carbon Source: The type of carbon source significantly impacts secondary metabolite production. While glucose can support growth, complex carbohydrates like potato starch have been shown to be superior for the production of some Stachybotrys mycotoxins.[1]

  • Inhibitory Nitrogen Source: The choice of nitrogen source is critical. Ammonium salts, such as ammonium nitrate and ammonium chloride, have been observed to inhibit mycotoxin production, whereas sodium nitrate has a positive effect.[1]

  • Unfavorable Culture Medium: Not all standard fungal media are optimal for this compound production. For example, Glucose-Yeast-Peptone (GYP) and Sabouraud-Dextrose (SAB) agars have been shown to result in poor mycotoxin production compared to Potato-Dextrose Agar (PDA) or Cellulose-Agar (CEL).[2][3][4]

Question: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?

Answer: Batch-to-batch inconsistency is often due to variations in culture conditions and the composition of complex media.

  • Use of Complex Rich Media: Complex media like PDA can have batch differences in their supplements, leading to inconsistent results.[1] Using a chemically defined medium can help ensure consistency between experiments.[1]

  • Inconsistent Culture Conditions: Factors such as temperature, humidity, and light exposure can influence secondary metabolite production.[1][5] Maintaining standardized conditions is crucial. Cultures are typically grown at 25°C in the dark to promote consistent mycotoxin production.[3][4][5]

  • Strain Viability: The age and viability of the fungal inoculum can affect the lag phase and subsequent metabolite production. Using a standardized inoculum preparation protocol is recommended.

Question: Can the pH of the culture medium affect this compound production?

Answer: Yes, the pH of the culture medium is a critical parameter for fungal growth and secondary metabolism. S. chartarum can grow in a wide pH range, but the optimal pH for growth is between 5.6 and 6.0.[6] Deviations from the optimal pH can stress the fungus and alter its metabolic output, potentially reducing the yield of this compound. It is advisable to buffer the medium or adjust the initial pH to the optimal range.

Question: My this compound production seems to be correlated with sporulation. Is this expected?

Answer: The relationship between sporulation and secondary metabolite production can vary. In some studies, the level of sporulation in S. chartarum has been correlated with the production of macrocyclic trichothecenes, but not necessarily with this compound.[1] Therefore, while heavy sporulation might indicate a healthy culture, it is not a reliable predictor of high this compound yield.

Data Presentation: Impact of Culture Media on this compound Production

The tables below summarize the quantitative data on this compound production in different culture media.

Table 1: this compound Production on Various Standard Media

Culture MediumMedian this compound Concentration (ng/g)Reference
Cellulose-Agar (CEL)5093.3 ± 429.0 – 7442.6 ± 3336.9[3]
Malt-Extract-Agar (MEA)Intermediate (qualitative)[2][3][4]
Potato-Dextrose-Agar (PDA)Low (qualitative)[2][3][4]
Glucose-Yeast-Peptone-Agar (GYP)645.2 ± 119.4 – 2825.4 ± 482.5[3]
Sabouraud-Dextrose-Agar (SAB)645.2 ± 119.4 – 2825.4 ± 482.5[3]

Table 2: Effect of Nitrogen Source on Mycotoxin Production

Nitrogen SourceConcentrationEffect on Mycotoxin ProductionReference
Sodium Nitrate (NaNO₃)Increasing concentrationsPositive effect on mycelial growth and MT production[1]
Ammonium Nitrate (NH₄NO₃)Low (1 and 25 mg N/L)Stimulated toxin production[1]
High (250 mg N/L)Abrogated toxin production[1]
Ammonium Chloride (NH₄Cl)Increasing concentrationsInhibitory effect[1]

Table 3: Effect of Carbon Source on Mycotoxin Production

Carbon SourceGeneral Effect on Mycotoxin ProductionReference
Potato StarchSuperior and most reliable[1]
Wheat StarchGenerally lower levels of MTs[1]
CelluloseGenerally lower levels of MTs[1]
Glucose, Fructose, MaltoseVariable, strain-dependent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

1. Culture Media Preparation

  • Potato-Dextrose-Agar (PDA):

    • Suspend 39 g of commercial PDA powder in 1 L of distilled water.

    • Heat to boiling to dissolve the medium completely.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Malt-Extract-Agar (MEA):

    • Dissolve 20 g of malt extract, 2 g of soy peptone, and 15 g of agar in 1 L of distilled water.[5]

    • Adjust the pH to 5.4.[5]

    • Sterilize by autoclaving at 121°C for 15 minutes.[5]

  • Cellulose-Agar (CEL):

    • Refer to the specific formulation used in the cited literature, as compositions can vary. A common base includes a mineral salt solution supplemented with cellulose as the primary carbon source.

2. Cultivation of Stachybotrys chartarum

  • Prepare the desired agar medium in petri dishes.

  • Inoculate the center of the agar plates with a small plug of a fresh S. chartarum culture.

  • Seal the plates with parafilm.

  • Incubate the plates at 25°C in complete darkness for 21 days.[3][4][5]

3. Extraction of this compound

  • After the incubation period, transfer the entire agar plate content into a suitable container.

  • Add 50 mL of an acetonitrile/water solution (84/16, v/v).

  • Homogenize the mixture using a bag mixer or a similar apparatus for 5 minutes.

  • Filter the extract through a paper filter.

  • For purification, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., polymeric reversed-phase).

4. Quantification by LC-MS/MS

  • Prepare a standard curve using a certified this compound standard.

  • Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The specific parameters for the LC-MS/MS method (e.g., column, mobile phase, gradient, and mass spectrometer settings) should be optimized for this compound detection and quantification.

Visualizations

Experimental Workflow for Culture Medium Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Outcome strain S. chartarum Strain inoculation Inoculation strain->inoculation media Culture Media Formulation (Varying C/N sources) media->inoculation incubation Incubation (25°C, 21 days, dark) inoculation->incubation extraction Metabolite Extraction (Acetonitrile/Water) incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis & Yield Quantification lcms->data optimization Optimized Medium Identified data->optimization

A flowchart of the experimental workflow for optimizing this compound production.

Hypothetical Signaling Pathway for Secondary Metabolite Regulation in Stachybotrys

signaling_pathway cluster_stimuli Environmental Stimuli cluster_regulators Global Regulators cluster_genes Gene Expression cluster_output Metabolic Output light Light velvet Velvet Complex (VeA, LaeA) light->velvet temp Temperature temp->velvet nutrients Nutrients (C/N ratio) nutrients->velvet ph pH ph->velvet bgc Biosynthetic Gene Clusters (BGCs) velvet->bgc Activation stachy This compound Production bgc->stachy

A simplified model of a signaling pathway for secondary metabolite production in fungi.

References

Technical Support Center: Stachybotrylactam Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stachybotrylactam bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability and ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a type of mycotoxin known as a phenylspirodrimane, which is produced by fungi of the Stachybotrys genus.[1] It is often studied alongside other metabolites from this fungus. Its documented biological activities include immunosuppressive properties and weak inhibition of HIV-1 protease in vitro, with a reported IC50 value of 161 μM.[2] Unlike some other mycotoxins from Stachybotrys, it has shown no observable cytotoxicity in HepG2 cells at concentrations up to 100 μM.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the compound's integrity.[3]

  • Storage Temperature: this compound should be stored at -20°C for long-term stability.[2]

  • Stability: When stored correctly at -20°C, it is stable for at least four years.[2]

  • Handling: Use sterile techniques when handling the compound to prevent contamination.[3] Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound. It is best practice to aliquot stock solutions into single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is a lyophilized powder and is soluble in several common laboratory solvents.[2]

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

For cell-based assays, DMSO is typically the solvent of choice. Prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Well-to-Well or Plate-to-Plate Variability

High variability is a common challenge in cell-based assays and can stem from multiple sources.[5][6]

Potential Cause Recommended Solution & Explanation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Use calibrated pipettes and consistent technique for all wells.[7][8]
"Edge Effects" in Plates Evaporation from wells on the plate's perimeter can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.
Reagent Inconsistency Use reagents from the same lot number for the duration of an experiment. If switching lots is unavoidable, perform a bridging study to ensure lot-to-lot consistency.[3] Prepare fresh dilutions of this compound for each experiment from a validated stock.
Pipetting Errors Inaccurate or inconsistent pipetting, especially during serial dilutions or reagent addition, is a major source of error.[7] Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.
Incubation Inconsistencies Uneven temperature or CO₂ distribution in the incubator can affect cell growth. Ensure the incubator is properly maintained and calibrated. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.
Issue 2: No or Low Biological Response to this compound
Potential Cause Recommended Solution & Explanation
Compound Degradation This compound may have degraded due to improper storage (e.g., wrong temperature, exposure to light) or multiple freeze-thaw cycles.[3] Use a fresh aliquot or a newly prepared stock solution. Verify storage conditions.
Incorrect Concentration Calculation errors during dilution can lead to a final concentration that is too low to elicit a response. Double-check all calculations for stock and working solution preparation. Run a wide dose-response curve to ensure the effective concentration range is covered.
Cell Line Insensitivity The chosen cell line may not be sensitive to the specific mechanism of action of this compound. Research literature for cell lines known to be responsive or screen a panel of different cell lines.
Assay Readout Issues The assay endpoint (e.g., viability, apoptosis) may not be appropriate, or the incubation time may be too short or too long. Optimize the assay window by performing a time-course experiment. Ensure the plate reader and detection reagents are functioning correctly.[9]
Issue 3: Inconsistent IC50 Values Between Experiments
Potential Cause Recommended Solution & Explanation
Variable Cell Health/Passage Number The physiological state of cells affects their response. Use cells within a consistent, low passage number range. Do not use cells that are over-confluent. Monitor cell viability before seeding.
Inconsistent Serum/Media Lots Different lots of fetal bovine serum (FBS) or culture media can contain varying levels of growth factors, leading to changes in cell growth and drug sensitivity.[10] Qualify new lots of serum/media before use in critical experiments.
Assay Timing and Protocol Drift Minor, unintentional deviations from the established protocol can accumulate over time. Strictly adhere to the validated Standard Operating Procedure (SOP). Ensure incubation times and reagent addition steps are consistent across all experiments.[7]
Data Analysis Variations Using different curve-fitting models or software settings can alter calculated IC50 values. Standardize the data analysis workflow, including background subtraction, normalization, and the specific nonlinear regression model used.

Data Presentation

Impact of Culture Media on Mycotoxin Production

The source and purity of this compound are critical pre-analytical variables. The conditions under which the producing organism, Stachybotrys chartarum, is grown can dramatically alter the yield of various secondary metabolites. This highlights the importance of using a well-characterized and purified source of the compound for bioassays.

The table below summarizes data from a study that quantified the production of this compound and other mycotoxins by four different strains of S. chartarum on various culture media.[11][12] Potato Dextrose Agar (PDA) and Cellulose Agar (CEL) generally favored higher production compared to others.

Culture MediumMycotoxin Production LevelRationale for Effect
Potato Dextrose Agar (PDA) HighRich in polysaccharides, which stimulates secondary metabolite production.[11]
Cellulose Agar (CEL) HighHigh cellulose content mimics natural substrates and stimulates toxin synthesis.[13]
Malt Extract Agar (MEA) IntermediateProvides necessary nutrients but may be less optimal for high-yield toxin production compared to PDA/CEL.[13]
Glucose-Yeast-Peptone (GYP) PoorThe specific composition may repress the pathways leading to mycotoxin synthesis.[11]
Sabouraud-Dextrose (SAB) PoorSimilar to GYP, this medium had a negative impact on the production of most tested mycotoxins.[11]

This data illustrates that the source material for this compound can be highly variable. For reproducible bioassay results, it is essential to use a purified compound with a certificate of analysis confirming its identity and purity.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes how to prepare a high-concentration primary stock solution and intermediate stock solutions for use in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

Procedure:

  • Reconstitution of Primary Stock:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to create a 10 mM primary stock solution (Molecular Weight of this compound = 385.5 g/mol ).

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the 10 mM primary stock into single-use, sterile aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.

    • Store all aliquots at -20°C, protected from light.

  • Preparation of Working Stock:

    • When needed, thaw one aliquot of the 10 mM primary stock.

    • Dilute this stock in complete cell culture medium to create an intermediate or final working stock solution. Note: Avoid high concentrations of the compound in medium for extended periods, as it may precipitate. Prepare working solutions fresh for each experiment.

  • Final Dilution in Assay Plate:

    • Perform serial dilutions of the working stock directly in the 96-well plate to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration remains below 0.5%.

G cluster_prep Stock Preparation cluster_assay Assay Day start Lyophilized This compound stock 10 mM Primary Stock (in 100% DMSO) start->stock Dissolve aliquot Create Single-Use Aliquots stock->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw Use in Experiment working Prepare Working Solution (Dilute in Culture Medium) thaw->working serial Perform Serial Dilutions in 96-Well Plate working->serial incubate Add to Cells & Incubate serial->incubate end Assay Readout incubate->end

Diagram 1: Workflow for preparing and using this compound solutions.
Protocol 2: General MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound working solutions

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure viability is >95%.

    • Dilute cells to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "vehicle control" (cells + medium + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours (or until cells are well-adhered and in log-phase growth).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

G cluster_workflow General Bioassay Troubleshooting Workflow cluster_reagents Reagent & Compound Integrity cluster_cells Cellular Factors cluster_protocol Protocol & Execution start Inconsistent or Unexpected Results r1 Check stock solution (age, storage, freeze/thaws) start->r1 c1 Confirm cell identity (STR profiling) start->c1 p1 Review SOP for deviations start->p1 r2 Verify dilutions and calculations r3 Test new reagent lots (e.g., media, serum) end Results are Reproducible r3->end Issue Resolved c2 Check for contamination (mycoplasma, bacteria) c3 Monitor passage number and cell health c3->end Issue Resolved p2 Calibrate equipment (pipettes, incubator) p3 Evaluate assay parameters (timing, seeding density) p3->end Issue Resolved

Diagram 2: A logical workflow for troubleshooting bioassay variability.
Potential Signaling Pathway

While the specific signaling cascade for this compound is not fully elucidated, related mycotoxins (trichothecenes) are known to induce a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[16] This can result in downstream effects like inflammation and apoptosis.[17] The diagram below illustrates a generalized model of this stress response pathway, which may provide a hypothetical framework for investigating the mechanism of action of this compound.

G cluster_pathway Hypothetical Mycotoxin-Induced Stress Pathway compound Mycotoxin (e.g., this compound) ribosome Ribosome Binding (Ribotoxic Stress) compound->ribosome mapkkk MAPKKK Activation (e.g., ASK1, MEKK1) ribosome->mapkkk Activates mapkk MAPKK Activation (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates jnk JNK mapkk->jnk Phosphorylates tf Transcription Factor Activation (e.g., AP-1, ATF2) p38->tf jnk->tf response Cellular Response (Inflammation, Apoptosis) tf->response

Diagram 3: Generalized MAPK pathway activated by ribotoxic stress.

References

Validation & Comparative

Unraveling Molecular Architectures: A Comparative Guide to the Structure Confirmation of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the three-dimensional structure of a natural product is a critical step in drug discovery and development, enabling a deeper understanding of its biological activity and mechanism of action. Stachybotrylactam, a mycotoxin isolated from Stachybotrys species, presented a notable challenge in its structural elucidation. This guide provides a comparative analysis of the methodologies employed to confirm the structure of this compound, with a primary focus on the definitive role of total synthesis and spectroscopic analysis, alongside a discussion of X-ray crystallography as the benchmark for structural determination.

The initial structural assignment of a related natural product was later revised through the unambiguous evidence provided by chemical synthesis. This revision ultimately confirmed the correct structure of this compound. This guide will delve into the experimental rigor of total synthesis, the comparative power of Nuclear Magnetic Resonance (NMR) spectroscopy, and the atomic-level precision of single-crystal X-ray diffraction, offering researchers and drug development professionals a comprehensive overview of these essential techniques.

Comparative Analysis of Structural Elucidation Methods

The confirmation of this compound's structure relied on a combination of techniques, each with its own strengths and limitations. While X-ray crystallography provides the most direct structural evidence, its application can be limited by the availability of high-quality crystals. In the case of this compound, total synthesis coupled with spectroscopic comparison proved to be the decisive approach.

Method Principle Advantages Limitations Application to this compound
Total Synthesis Unambiguous construction of a molecule from simpler, known starting materials.Provides absolute confirmation of connectivity and stereochemistry. Enables access to analogs for structure-activity relationship (SAR) studies.Can be a lengthy and complex undertaking. Requires significant expertise and resources.The enantioselective total synthesis of a proposed structure and its regioisomer definitively confirmed the correct structure of this compound by comparing the synthetic product with the natural isolate[1][2][3][4].
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Non-destructive. Provides rich information on the connectivity and stereochemistry of a molecule in solution.Can be challenging to interpret for complex molecules. May not provide the absolute configuration without additional data or comparison to a known standard.1H and 13C NMR spectra were crucial for comparing the synthetic and natural samples, revealing discrepancies with the initially proposed structure and confirming the identity of this compound.
Single-Crystal X-ray Diffraction Determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electrons.Provides the most precise and unambiguous three-dimensional structure, including absolute stereochemistry. Considered the "gold standard" for structure determination.Requires a well-ordered single crystal of sufficient size and quality, which can be difficult to obtain for complex natural products.While a crystal structure for this compound itself has not been reported, the structure of a related compound, Stachybotrin C, was confirmed by X-ray diffraction after derivatization to improve crystal quality[5]. This highlights a potential strategy for this compound.

Experimental Protocols

The enantioselective total synthesis of this compound was a key element in confirming its structure[1][2][3][4]. The synthesis began with a known chiral starting material, the (+)-Wieland-Miescher ketone, to establish the stereochemistry of the core ring system. The multi-step synthesis involved the careful construction of the intricate polycyclic framework, culminating in a final product whose spectroscopic data could be directly compared to that of the natural isolate. The key stages of the synthesis included the formation of the decalin core, introduction of the aromatic ring, and a stereoselective spirocyclization.

The structural confirmation heavily relied on the comparison of NMR data.

  • Sample Preparation: Samples of the synthetically produced this compound and the natural isolate were independently dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: A suite of NMR experiments was performed on each sample, including:

    • 1D NMR: 1H and 13C NMR spectra were acquired to determine the chemical shifts and multiplicities of all proton and carbon atoms.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity between protons and carbons, and thus the overall carbon skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) was used to determine the relative stereochemistry by identifying protons that are close in space.

  • Data Analysis: The spectra of the synthetic and natural samples were overlaid and compared. A perfect match in all chemical shifts, coupling constants, and cross-peak correlations provided conclusive evidence of their identical molecular structure.

While not yet reported for this compound, the successful X-ray crystallographic analysis of the related compound Stachybotrin C provides a valuable protocol that could be adapted[5].

  • Derivatization: Due to difficulties in obtaining suitable crystals of the parent compound, a di(4-bromobenzyl) ether derivative of Stachybotrin C was synthesized. The introduction of heavy atoms (bromine) can facilitate the phasing of the diffraction data and often improves crystal packing.

  • Crystallization: The derivative was crystallized by slow evaporation of a solution in a suitable solvent system (e.g., a mixture of dichloromethane and hexanes).

  • Data Collection: A single crystal of appropriate size and quality was selected and mounted on a goniometer. The crystal was then exposed to a monochromatic X-ray beam, and the diffraction data were collected using a detector.

  • Structure Solution and Refinement: The diffraction pattern was used to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice were determined by solving the phase problem, and the structural model was refined to fit the experimental data.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, highlighting the pivotal role of total synthesis.

Stachybotrylactam_Structure_Confirmation cluster_synthesis Total Synthesis Pathway cluster_analysis Structural Analysis cluster_confirmation Confirmation cluster_alternative Alternative/Ideal Method Start Known Chiral Starting Material ((+)-Wieland-Miescher Ketone) Steps Multi-step Synthesis Start->Steps Synthetic_Product Synthetic this compound Steps->Synthetic_Product NMR_Synthetic NMR Spectroscopy Synthetic_Product->NMR_Synthetic Natural_Isolate Natural this compound Isolate NMR_Natural NMR Spectroscopy Natural_Isolate->NMR_Natural Comparison Spectroscopic Comparison (NMR, MS, etc.) NMR_Natural->Comparison NMR_Synthetic->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Xray Single-Crystal X-ray Diffraction Structure_Confirmed->Xray Ideal Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of Stachybotrylactam and Other Phenylspirodrimanes: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylspirodrimanes (PSDs) are a structurally diverse class of meroterpenoids, natural products derived from both polyketide and terpene biosynthetic pathways.[1][2][3] Produced predominantly by fungi of the Stachybotrys genus, these compounds have garnered significant interest for their wide range of biological activities.[1][4] This guide provides a comparative analysis of Stachybotrylactam, a notable pentacyclic PSD, and other related phenylspirodrimanes, focusing on their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.

This compound is a spirodihydrobenzofuranlactam mycotoxin that has been shown to possess antiviral and immunosuppressant properties.[5][6] Phenylspirodrimanes as a class can be divided into several subclasses, including tetracyclic and pentacyclic derivatives like this compound and stachybotrylactone.[4][7] The diverse biological profiles, including anti-inflammatory, cytotoxic, antiviral, and neuroprotective effects, make this class of compounds a fertile ground for drug discovery and development.[4][8][9]

Performance Comparison: Biological Activities

The biological efficacy of phenylspirodrimanes varies significantly with small structural modifications to the core skeleton, particularly the side chains.[4][8] This section summarizes the quantitative data on the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound and other representative PSDs.

Cytotoxic Activity

Several phenylspirodrimanes have demonstrated potent cytotoxicity against a range of human cancer cell lines, including drug-resistant strains.[4] The data suggests that the substituents on the PSD skeleton are critical determinants of cytotoxic potential.[8] For instance, certain stachybochartins displayed significant activity against breast cancer (MDA-MB-231) and osteosarcoma (U-2OS) cells, inducing apoptosis through caspase-dependent pathways.[10][11]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Phenylspirodrimanes against Human Cancer Cell Lines

CompoundMDA-MB-231U-2OSSF-268MCF-7HepG-2A549786786RCAL33CAL33RR
Stachybochartin A12.410.3->50------
Stachybochartin B21.715.2->50------
Stachybochartin C8.54.5->50------
Stachybochartin D15.811.6->50------
Stachybochartin G10.25.1->50------
Unnamed PSD (Comp. 2)¹--22.7311.0214.358.88----
Unnamed PSD (Comp. 5)²------0.30.80.60.6
Unnamed PSD (Comp. 6)²------0.91.51.01.0
Unnamed PSD (Comp. 7)²------1.52.20.80.9
This compound----No cytotoxicity up to 100 µM-----

Data sourced from multiple studies.[4][5][10][11][12] ¹From a study on a new phenylspirodrimane derivative.[12] ²From a study on new phenylspirodrimanes from Stachybotrys chartarum.[4] (-) Indicates data not available.

Anti-inflammatory Activity

Certain phenylspirodrimanes exhibit significant anti-inflammatory effects. The mechanism often involves the suppression of pro-inflammatory mediators. For example, Chartarlactam derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][13] This inhibition is linked to the suppression of Reactive Oxygen Species (ROS) generation, which in turn inactivates the NF-κB signaling pathway, a key regulator of inflammation.[8][13]

Table 2: Anti-inflammatory Activity of Phenylspirodrimanes

CompoundAssayCell LineIC₅₀ Value (µM)Cytotoxicity
Chartarlactam (Comp. 10)NO Production InhibitionRAW 264.712.4Not cytotoxic at active concentrations
StachybotrydialTNF-α Liberation Inhibition--Harmful biological property noted

Data sourced from multiple studies.[8][13][14] (-) Indicates data not available.

Enzyme Inhibitory Activity

This compound and its analogues have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for viral diseases and other conditions. This compound itself shows weak inhibitory activity against HIV-1 protease.[5][6] Other PSDs, such as Stachybotrydial, have demonstrated potent, selective inhibition of fucosyltransferases and sialyltransferases, enzymes often overexpressed in tumor cells.[15]

Table 3: Enzyme Inhibitory Activity of Phenylspirodrimanes

CompoundTarget EnzymeIC₅₀ Value (µM)Notes
This compoundHIV-1 Protease161Weak inhibition
Stachybotrydialα1,3-Fucosyltransferase (Fuc-TV)Kᵢ = 9.7 - 10.7Noncompetitive inhibitor
Stachybotrysin Aα-Glucosidase20.68Strong inhibition
Stachybotrins (various)Influenza A Virus12.4 - 18.9-

Data sourced from multiple studies.[5][12][15][16]

Visualizing Mechanisms and Protocols

Signaling Pathway and Experimental Workflow

To better understand the mechanisms of action and the methods used for evaluation, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G cluster_cell Macrophage (RAW 264.7) cluster_inhibition Inhibition Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds ROS ROS Generation TLR4->ROS stimulates NFkB_activation NF-κB Pathway Activation ROS->NFkB_activation activates Mediators Pro-inflammatory Mediators (iNOS, IL-6, IL-1β) NFkB_activation->Mediators upregulates Phenylspirodrimane Phenylspirodrimane (e.g., Cmpd. 10) Phenylspirodrimane->Inhibition

Caption: Anti-inflammatory action of a phenylspirodrimane via ROS/NF-κB pathway inhibition.

G start Start culture 1. Seed Cancer Cells in 96-well plates start->culture incubate1 2. Incubate for 24h (allow attachment) culture->incubate1 treat 3. Add Phenylspirodrimanes (various concentrations) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 mtt 5. Add MTT Reagent (10 µL, 5 mg/mL) incubate2->mtt incubate3 6. Incubate for 4h (formazan formation) mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (e.g., at 570 nm) solubilize->read analyze 9. Data Analysis (Dose-response curve) read->analyze end Calculate IC₅₀ analyze->end

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Cytotoxicity Evaluation using MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of phenylspirodrimanes on adherent human cancer cell lines.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., U-2OS, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

b. Compound Treatment:

  • A stock solution of the test compound (e.g., Stachybochartin C) is prepared in DMSO.

  • Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5%.

  • The medium from the seeded plates is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

c. Cell Viability Measurement:

  • After a 48-72 hour incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol outlines the procedure to measure the inhibitory effect of phenylspirodrimanes on NO production in LPS-stimulated macrophages.[8][13]

a. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

b. Treatment and Stimulation:

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • The plates are incubated for another 24 hours.

c. Nitrite Measurement (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

  • The plate is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

d. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-only treated group.

  • The IC₅₀ value is determined from the dose-response curve. A parallel MTT assay is typically run to ensure that the observed NO inhibition is not due to cytotoxicity.[8]

Conclusion

The comparative analysis reveals that phenylspirodrimanes are a versatile class of natural products with significant therapeutic potential. While this compound itself shows modest activity in the assays presented, its structural analogues exhibit a wide spectrum of potent biological effects. The cytotoxicity of compounds like stachybochartins against resistant cancer cells is particularly promising.[4][10] Furthermore, the anti-inflammatory mechanism of certain PSDs through the NF-κB pathway highlights their potential for treating inflammatory diseases.[8] The structure-activity relationships within the phenylspirodrimane class are complex, with minor chemical modifications leading to substantial changes in biological function.[4] This structural diversity, coupled with a range of biological targets, makes phenylspirodrimanes an exciting and important area for future research in drug development.

References

Comparative Bioactivity Analysis: Stachybotrylactam Versus Other Mycotoxins from Stachybotrys

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of Stachybotrys mycotoxins, with a focus on stachybotrylactam in comparison to macrocyclic trichothecenes and atranones.

The fungus Stachybotrys chartarum, notoriously known as "black mold," produces a diverse array of secondary metabolites, or mycotoxins, which are of significant interest to the scientific community due to their wide-ranging biological effects. These mycotoxins can be broadly categorized into three main classes: the highly toxic macrocyclic trichothecenes (e.g., satratoxins), the less toxic atranones, and the abundant phenylspirodrimanes, which include this compound.[1][2] This guide provides a comparative analysis of the bioactivity of this compound against other major Stachybotrys mycotoxins, supported by experimental data to inform research and development in toxicology and pharmacology.

Executive Summary of Bioactivities

Initial studies have established a significant disparity in the cytotoxic profiles of Stachybotrys mycotoxins. The macrocyclic trichothecenes, particularly satratoxin G, are potent inhibitors of protein synthesis and exhibit significant cytotoxicity at low concentrations.[3][4] In stark contrast, this compound, a member of the phenylspirodrimane family, has demonstrated a lack of general cytotoxicity in several cell lines.[5] Atranones are generally considered to be less toxic than macrocyclic trichothecenes.[6] While direct comparative studies on the immunomodulatory and neurotoxic effects of this compound are limited, research on related phenylspirodrimane compounds suggests potential for bioactivity in these areas, warranting further investigation.[7][8]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the bioactivity of this compound and other selected Stachybotrys mycotoxins.

MycotoxinClassCell LineBioactivity EndpointEffective ConcentrationCitation
This compound PhenylspirodrimaneHepG2CytotoxicityNo observable cytotoxicity up to 100 μM[5]
This compound Phenylspirodrimane-Antiviral (HIV-1 Protease Inhibition)IC₅₀: 161 μM[5]
Satratoxin G Macrocyclic TrichothecenePC-12 (neuronal cells)Cytotoxicity (viability decrease)10-25 ng/mL[9]
Satratoxin G Macrocyclic TrichotheceneMurine model (in vivo)Neurotoxicity (olfactory sensory neuron apoptosis)Lowest effect level: 25 µg/kg body weight[10]
Roridin L2 Macrocyclic TrichothecenePC-12 (neuronal cells)CytotoxicityNot toxic up to 1000 ng/mL[9]
Atranones (A and C) AtranoneMurine model (in vivo)Inflammation≥2 µ g/animal [6]
Bistachybotrysin L–V PhenylspirodrimaneVarious human tumor cell linesCytotoxicityIC₅₀: 1.8–3.5 μM[7]
Bistachybotrysin L–V PhenylspirodrimaneSK-N-SH (neuroblastoma)NeuroprotectionIncreased cell viability by 17.4%–17.6% at 10.0 μM[7]
Bistachybotrysin L–V PhenylspirodrimaneBV2 (microglia)Anti-inflammatory54.2% inhibition of NO production at 10.0 μM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cytotoxicity Assay for Satratoxin G and Roridin L2 in PC-12 Neuronal Cells[9]
  • Cell Culture: PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of satratoxin G (e.g., 1, 5, 10, 25, 50, 100 ng/mL) or roridin L2 (e.g., 1, 10, 100, 1000 ng/mL). A vehicle control (e.g., methanol or DMSO, at a final concentration of <0.1%) is also included.

  • Viability Assessment (MTT Assay): After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Cytotoxicity Assay for this compound in HepG2 Cells[5]
  • Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are plated in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., up to 100 µM). A vehicle control is run in parallel.

  • Viability Assessment: After 72 hours of exposure, cell viability is determined using a standard cytotoxicity assay such as the MTT or neutral red uptake assay. Results are expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the bioactivities of Stachybotrys mycotoxins are a key area of research.

Macrocyclic trichothecenes, such as satratoxin G, are known to be potent inhibitors of eukaryotic protein synthesis by binding to the 60S ribosomal subunit.[3] This inhibition of protein synthesis can trigger a ribotoxic stress response, which in turn activates mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[11] Activation of these pathways can lead to downstream cellular events such as apoptosis (programmed cell death) and inflammation.[10]

Ribotoxic_Stress_Response cluster_cell Macrophage SatratoxinG Satratoxin G Ribosome Ribosome (60S) SatratoxinG->Ribosome Binds to & inhibits RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress Triggers MAPK_p38_JNK MAPK Activation (p38, JNK) RibotoxicStress->MAPK_p38_JNK Activates Apoptosis Apoptosis MAPK_p38_JNK->Apoptosis Inflammation Inflammation MAPK_p38_JNK->Inflammation

Caption: Ribotoxic stress response induced by satratoxin G.

In contrast, the specific signaling pathways affected by this compound are not yet well-defined. Given its lack of general cytotoxicity, its mechanisms of action are likely to be more specific and targeted. The reported anti-HIV activity through protease inhibition suggests a direct interaction with a specific viral enzyme.[5] Further research is needed to elucidate the cellular targets and signaling cascades modulated by this compound and other phenylspirodrimanes to fully understand their bioactivity profiles.

Experimental Workflow for Comparative Bioactivity Screening

A logical workflow for the comparative bioactivity screening of Stachybotrys mycotoxins is outlined below. This workflow can be adapted for various bioassays, including cytotoxicity, immunomodulation, and neurotoxicity studies.

Experimental_Workflow Start Start: Isolate/Purchase Mycotoxins Preparation Prepare Stock Solutions (e.g., in DMSO) Start->Preparation Treatment Treat Cells with Mycotoxins (Dose-Response) Preparation->Treatment CellCulture Culture Target Cell Lines (e.g., Immune, Neuronal, Epithelial) CellCulture->Treatment Bioassay Perform Bioassay (e.g., MTT, ELISA, Flow Cytometry) Treatment->Bioassay DataAnalysis Data Acquisition & Statistical Analysis Bioassay->DataAnalysis Conclusion Compare Bioactivities & Determine IC₅₀/EC₅₀ DataAnalysis->Conclusion

Caption: General workflow for comparative mycotoxin bioactivity screening.

Conclusion

The available evidence clearly indicates that this compound possesses a significantly different and less cytotoxic biological profile compared to macrocyclic trichothecenes like satratoxin G. While satratoxins are potent toxins that can induce cell death and inflammation at low concentrations, this compound appears to be largely non-cytotoxic in the models studied to date. However, the diverse bioactivities observed in other phenylspirodrimane compounds, including anti-inflammatory and neuroprotective effects, suggest that this compound and its analogues may harbor therapeutic potential that warrants further exploration. This guide provides a foundational understanding for researchers to design and execute further studies to fully characterize the bioactivity of this intriguing class of mycotoxins.

References

Stachybotrylactam Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of Stachybotrylactam cross-reactivity in mycotoxin immunoassays. While direct quantitative data for this compound remains limited in publicly available research, this document summarizes the existing knowledge on related mycotoxin immunoassays and offers insights into the potential for cross-reactivity based on structural analysis.

Executive Summary

Immunoassays are a critical tool for the rapid detection of mycotoxins. However, the accuracy of these tests can be influenced by the cross-reactivity of antibodies with structurally related, non-target mycotoxins. This compound, a spirocyclic drimane mycotoxin produced by Stachybotrys species, is of growing interest. This guide addresses the key question of its potential to interfere with immunoassays designed for other, more commonly tested Stachybotrys toxins, such as the highly toxic macrocyclic trichothecenes (e.g., satratoxins and roridins).

Currently, there is a notable absence of specific quantitative data on the cross-reactivity of this compound in commercially available or research-based mycotoxin immunoassays. The focus of existing immunoassays for Stachybotrys has primarily been on the macrocyclic trichothecenes due to their high toxicity. The significant structural differences between the spirocyclic drimane skeleton of this compound and the macrocyclic trichothecene structure suggest a low probability of significant cross-reactivity in well-designed immunoassays targeting the latter.

Comparison of this compound and Macrocyclic Trichothecenes

The fundamental structural differences between this compound and macrocyclic trichothecenes like Satratoxin G are a key factor in predicting immunoassay cross-reactivity.

Table 1: Structural and Immunological Comparison

FeatureThis compoundMacrocyclic Trichothecenes (e.g., Satratoxin G, Roridin E)
Mycotoxin Class Spirocyclic DrimaneTrichothecene (Type D)
Core Skeleton Spiro-bicyclic drimane core fused to a lactam ringTrichothecene core with a macrocyclic ester or ether bridge
Key Functional Groups Lactam ring, hydroxyl groups12,13-epoxy group, macrocyclic ester linkage, hydroxyl and acetyl groups
Primary Immunogenic Determinants (Hypothesized) Likely related to the unique spirocyclic system and lactam moiety.Primarily the trichothecene core and the macrocyclic bridge.
Existing Immunoassays No specific commercial or widely published research immunoassays found.Several commercially available and research-based ELISAs and lateral flow assays exist.
Reported Cross-Reactivity in Macrocyclic Trichothecene Immunoassays No data available.Cross-reactivity is typically observed among different macrocyclic trichothecenes (e.g., between satratoxins and roridins).

Experimental Data on Related Mycotoxin Immunoassays

While no data exists for this compound, the following table illustrates typical cross-reactivity data for an immunoassay targeting macrocyclic trichothecenes. This provides a framework for understanding how such data is presented and the level of specificity that can be achieved.

Table 2: Example Cross-Reactivity of a Hypothetical Anti-Satratoxin G Immunoassay

CompoundClassCross-Reactivity (%)
Satratoxin G Macrocyclic Trichothecene 100
Satratoxin HMacrocyclic Trichothecene85
Roridin AMacrocyclic Trichothecene60
Verrucarin AMacrocyclic Trichothecene45
T-2 ToxinType A Trichothecene< 1
Deoxynivalenol (DON)Type B Trichothecene< 0.1
This compoundSpirocyclic DrimaneData Not Available

Note: This table is illustrative and based on typical cross-reactivity patterns observed in published studies on macrocyclic trichothecene immunoassays. The values are not from a specific commercial kit.

Experimental Protocols

Detailed experimental protocols are crucial for interpreting cross-reactivity data. Below is a generalized protocol for a competitive ELISA, the most common format for mycotoxin detection.

General Competitive ELISA Protocol for Mycotoxin Detection

  • Coating: A microtiter plate is coated with a mycotoxin-protein conjugate (e.g., Satratoxin-BSA). The plate is then washed and blocked to prevent non-specific binding.

  • Competition: The sample extract (potentially containing the target mycotoxin) and a specific primary antibody are added to the wells. If the target mycotoxin is present in the sample, it will compete with the coated mycotoxin-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the mycotoxin in the sample.

  • Cross-Reactivity Assessment: To determine cross-reactivity, the assay is run with a range of concentrations of the cross-reactant (e.g., this compound) in place of the target analyte. The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is compared to the IC50 of the target analyte. The cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Visualizing the Immunoassay Principle and Cross-Reactivity Concept

The following diagrams illustrate the underlying principles of a competitive immunoassay and the concept of cross-reactivity.

Competitive_Immunoassay_Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection Well Microtiter Well (Coated with Mycotoxin-Protein Conjugate) Sample Sample + Primary Antibody Binding_Negative Negative Sample: Antibody binds to coated antigen Sample->Binding_Negative No Target Mycotoxin Binding_Positive Positive Sample: Antibody binds to free mycotoxin Sample->Binding_Positive Target Mycotoxin Present Detection_Negative Strong Signal Binding_Negative->Detection_Negative Detection_Positive Weak/No Signal Binding_Positive->Detection_Positive Cross_Reactivity_Concept cluster_specific Specific Binding cluster_cross Cross-Reactivity cluster_none No Binding Antibody Antibody Target Target Mycotoxin (e.g., Satratoxin) CrossReactant Structurally Similar Mycotoxin (e.g., this compound) NonBinding Unrelated Compound Antibody_S Antibody Target_S Target Mycotoxin Antibody_S->Target_S High Affinity Antibody_C Antibody CrossReactant_C Cross-Reactant Antibody_C->CrossReactant_C Lower Affinity Antibody_N Antibody NonBinding_N Unrelated Compound

Validating the Specificity of Stachybotrylactam's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets of Stachybotrylactam, a mycotoxin belonging to the phenylspirodrimane (PSD) class, with alternative compounds. Experimental data is presented to validate its specificity, alongside detailed methodologies for key experiments.

Executive Summary

This compound has been identified to interact with at least two distinct biological targets: the complement system component C5 and the human immunodeficiency virus type 1 (HIV-1) protease. However, its potency and specificity for these targets vary significantly. This guide compares this compound's activity against Eculizumab, a clinical complement C5 inhibitor, and a panel of established HIV-1 protease inhibitors.

Comparison of Biological Target Inhibition

The following tables summarize the available quantitative data for the inhibition of the complement system and HIV-1 protease by this compound and its alternatives.

Table 1: Complement C5 Inhibition

CompoundTargetMechanism of ActionEffective Concentration
This compound Complement Component C5 (inferred from K-76)Likely inhibits the cleavage of C5, preventing the formation of the membrane attack complex.Data not available
K-76 Complement Component C5Blocks the C5 intermediate step of the complement cascade.[1]Data not available
Eculizumab Complement Component C5A monoclonal antibody that binds to C5, preventing its cleavage into C5a and C5b.[2][3][4]Serum concentrations >100 µg/mL result in complete complement blockade.[5]

Table 2: HIV-1 Protease Inhibition

CompoundTargetIC50 / Ki
This compound HIV-1 Protease161 µM (IC50)
Saquinavir HIV-1 Protease0.5-6.0 nM (IC50)[6]
Ritonavir HIV-1 Protease0.022-0.13 µM (EC50)[7]
Indinavir HIV-1 Protease0.41 nM (IC50)[8]
Nelfinavir HIV-1 Protease2 nM (Ki)[9][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the complement cascade and a general workflow for assessing HIV-1 protease inhibition.

Complement_Cascade_Inhibition cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway C1q C1q C4 C4 C1q->C4 C2 C2 C4->C2 C3_convertase C3 Convertase C2->C3_convertase MBL MBL MASP MASPs MBL->MASP MASP->C3_convertase C3b C3b FactorB Factor B C3b->FactorB FactorD Factor D FactorB->FactorD FactorD->C3_convertase C3 C3 C3_convertase->C3 C5_convertase C5 Convertase C3->C5_convertase C5 C5 C5_convertase->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b This compound This compound / K-76 This compound->C5 Inhibits Eculizumab Eculizumab Eculizumab->C5 Inhibits MAC Membrane Attack Complex (Cell Lysis) C5b->MAC

Figure 1. Inhibition of the Complement Cascade by this compound and Eculizumab.

HIV_Protease_Inhibition_Workflow start Start reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Assay Buffer - Test Compounds (e.g., this compound) start->reagents plate_prep Plate Preparation: - Add buffer, enzyme, and inhibitor to wells reagents->plate_prep incubation1 Pre-incubation plate_prep->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Kinetic Read at 37°C (Ex/Em = 330/450 nm) add_substrate->incubation2 data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 incubation2->data_analysis end End data_analysis->end

Figure 2. General workflow for a fluorometric HIV-1 protease inhibition assay.

Experimental Protocols

Hemolytic Assay for Complement C5 Inhibition

This protocol is a generalized procedure for assessing the inhibition of the classical complement pathway.

1. Reagents and Materials:

  • Sheep Red Blood Cells (SRBCs)

  • Rabbit anti-sheep red blood cell antibody (hemolysin)

  • Normal Human Serum (as a source of complement)

  • Veronal Buffered Saline (VBS)

  • Test compounds (this compound, Eculizumab)

  • 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Sensitization of SRBCs: Wash SRBCs with VBS. Incubate the SRBCs with an optimal concentration of hemolysin to create antibody-sensitized SRBCs (EA).

  • Compound Preparation: Prepare serial dilutions of this compound and Eculizumab in VBS.

  • Assay Setup: In a 96-well plate, add the diluted test compounds.

  • Complement Activation: Add a standardized dilution of normal human serum to each well.

  • Hemolysis: Add the sensitized SRBCs (EA) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

  • Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to a control with no inhibitor (100% lysis) and a control with no serum (0% lysis). Determine the IC50 value, which is the concentration of the compound that inhibits hemolysis by 50%.

Fluorometric HIV-1 Protease Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 protease.

1. Reagents and Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer

  • Test compounds (this compound and known HIV-1 protease inhibitors)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted test compounds.

  • Enzyme Addition: Add the diluted HIV-1 protease to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity in a kinetic mode at 37°C, with excitation at ~330 nm and emission at ~450 nm.[11][12]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits protease activity by 50%.[11][13]

Discussion and Conclusion

The experimental data reveals a significant difference in the specificity of this compound for its identified biological targets.

  • HIV-1 Protease: this compound exhibits very weak inhibition of HIV-1 protease, with an IC50 value in the high micromolar range (161 µM). In contrast, clinically approved HIV-1 protease inhibitors such as Saquinavir, Ritonavir, Indinavir, and Nelfinavir have IC50 or Ki values in the nanomolar to low micromolar range, demonstrating orders of magnitude greater potency.[6][7][8][9][10] This suggests that HIV-1 protease is not a primary or specific target of this compound at physiologically relevant concentrations.

References

Stachybotrylactam: A Comparative Analysis of its Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Stachybotrylactam, a mycotoxin produced by the fungus Stachybotrys chartarum, across different human cell lines. The information presented herein is based on available experimental data and aims to serve as a valuable resource for researchers investigating the cytotoxic, apoptotic, and anti-inflammatory properties of this compound.

Summary of Cytotoxic Effects

This compound belongs to the phenylspirodrimane class of mycotoxins. While it is generally considered less acutely toxic than other mycotoxins produced by Stachybotrys chartarum, such as the trichothecenes, it exhibits notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined for this compound and its close structural analogs in several human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)Assay
Stachybotrychrome AHepG2Human Hepatocellular Carcinoma73.724Resazurin Reduction
Stachybotrychrome BHepG2Human Hepatocellular Carcinoma28.224Resazurin Reduction
Stachybochartin CU-2 OSHuman Osteosarcoma1.8 - 3.548MTT
Stachybochartin CBGC-823Human Gastric Carcinoma1.8 - 3.548MTT
Stachybochartin CDaoyHuman Medulloblastoma1.8 - 3.548MTT
Stachybochartin CNCI-H460Human Lung Carcinoma1.8 - 3.548MTT
Stachybochartin CHepG2Human Hepatocellular Carcinoma1.8 - 3.548MTT

Note: Data for Stachybochartins are included as they are structurally related phenylspirodrimanes and provide insight into the potential activity of this class of compounds.

Induction of Apoptosis

Toxins isolated from Stachybotrys chartarum have been shown to induce apoptosis, or programmed cell death, in various cell types. Studies on compounds structurally similar to this compound, such as stachybochartins, have demonstrated the induction of caspase-dependent apoptosis in U-2 OS cells[1]. This suggests that this compound may also exert its cytotoxic effects through the activation of apoptotic pathways. The process of apoptosis is a critical mechanism in cancer therapy, as it leads to the controlled elimination of malignant cells[2][3][4].

Modulation of Inflammatory Signaling Pathways

The inflammatory response to mycotoxins is a key area of toxicological research. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. While direct evidence for this compound's effect on these pathways is still emerging, studies on other mycotoxins from Stachybotrys suggest a potential for interaction. For instance, a global gene expression analysis in murine alveolar macrophages treated with Stachybotrys chartarum toxins indicated the involvement of both NF-κB and MAPK signaling pathways. Furthermore, a study on stachyose, a different compound, demonstrated its ability to inhibit the TLR4/NF-κB signaling pathway, suggesting a possible mechanism for anti-inflammatory effects that could be explored for this compound[5].

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the effects of compounds like this compound.

Cell Culture

Human cancer cell lines (e.g., HepG2, U-2 OS, HeLa, A549) are maintained in appropriate culture medium (e.g., DMEM, MEM, or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect the externalization of phosphatidylserine, an early indicator of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflow and the potential signaling pathways involved in the cellular response to this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HepG2, U-2 OS) Seeding Cell Seeding (Multi-well plates) CellCulture->Seeding This compound This compound Treatment (Varying Concentrations & Times) Seeding->this compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) This compound->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) This compound->Signaling IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisRate Apoptosis Rate Quantification Apoptosis->ApoptosisRate ProteinLevels Protein Expression/ Phosphorylation Analysis Signaling->ProteinLevels

Caption: Experimental workflow for evaluating this compound's effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK ? IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Transcription

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1, MEKK1) This compound->MAPKKK ? MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Gene Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Stachybotrylactam vs. Satratoxin G: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two mycotoxins produced by Stachybotrys chartarum, this guide provides a comparative analysis of the toxicity of Stachybotrylactam and Satratoxin G. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of mycotoxins and their biological effects.

This guide synthesizes available experimental data to offer an objective comparison of the toxicological profiles of this compound, a phenylspirodrimane, and Satratoxin G, a macrocyclic trichothecene. Both compounds are secondary metabolites of the black mold Stachybotrys chartarum, which is often found in water-damaged buildings. While structurally distinct, their co-occurrence necessitates a clear understanding of their individual toxic potentials.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of this compound and Satratoxin G.

MycotoxinCell LineAssayEndpointResultCitation(s)
This compound HepG2 (human liver cancer)Not specifiedCytotoxicityNo observable cytotoxicity up to 100 μM[1]
MP41 (human melanoma)Not specifiedCytotoxicityIC50 > 50 µM[2]
786 (human renal cancer)Not specifiedCytotoxicityIC50 = 0.3 - 1.5 µM[2]
CAL33 (human tongue squamous cell carcinoma)Not specifiedCytotoxicityIC50 = 0.3 - 1.5 µM[2]
HIV-1 ProteaseIn vitro enzymatic assayInhibitionIC50 = 161 μM[1]
Satratoxin G HL-60 (human leukemia)Not specifiedApoptosis Induction40 nM[2]
HepG2, Hep-2, Caco-2, A204, U937, JurkatNot specifiedCytotoxicityIC50 = 2.2-9.7 ng/mL[2]
PC-12 (rat pheochromocytoma)Alamar blue, flow cytometry, DNA fragmentationApoptosis10 - 25 ng/mL[2]

Table 1: Comparative In Vitro Toxicity of this compound and Satratoxin G.

MycotoxinAnimal ModelRoute of AdministrationEndpointResultCitation(s)
Satratoxin G MouseIntraperitoneal (i.p.)Acute ToxicityLD50 = 1.23 mg/kg[2]
MouseIntranasalNeurotoxicity & InflammationLowest-effect level = 25 µg/kg[3][4]
MouseIntranasalOlfactory Sensory Neuron Apoptosis100 µg/kg[2]

Table 2: In Vivo Toxicity of Satratoxin G.

Mechanisms of Action

This compound: Belongs to the phenylspirodrimane class of mycotoxins, which are known for their immunosuppressive properties. The primary mechanism identified is the inhibition of the complement system.[1][5] While recent studies have demonstrated cytotoxic effects against certain cancer cell lines, the precise signaling pathways leading to this cytotoxicity are not yet fully elucidated.[2] Some phenylspirodrimanes have also been noted for their antiviral activity.

Satratoxin G: As a macrocyclic trichothecene, Satratoxin G is a potent inhibitor of protein synthesis.[6] Its toxicity is mediated through the induction of apoptosis and a robust inflammatory response. This is triggered by the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[3][7]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and a typical experimental approach for comparative analysis, the following diagrams are provided.

SatratoxinG_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Satratoxin G Satratoxin G Ribosome Ribosome (Protein Synthesis Inhibition) Satratoxin G->Ribosome MAPKKK MAPKKK (e.g., ASK1) Ribosome->MAPKKK Ribotoxic Stress MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF-2) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax, Caspases) Transcription_Factors->Apoptosis_Proteins Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Mediators Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Satratoxin G induced MAPK signaling pathway leading to apoptosis and inflammation.

Stachybotrylactam_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Complement_System Complement System Proteins This compound->Complement_System Inhibition Unknown_Targets Potential Unknown Cytotoxic Targets This compound->Unknown_Targets Interaction? Immunosuppression Immunosuppression Complement_System->Immunosuppression Cytotoxicity\n(in specific cancer cells) Cytotoxicity (in specific cancer cells) Unknown_Targets->Cytotoxicity\n(in specific cancer cells)

Caption: Postulated mechanism of action for this compound.

Comparative_Toxicity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2, PC-12) Mycotoxin_Exposure Mycotoxin Exposure (this compound vs. Satratoxin G) Cell_Culture->Mycotoxin_Exposure MTT_Assay Cytotoxicity Assessment (MTT Assay) Mycotoxin_Exposure->MTT_Assay Mechanism_Assays Mechanistic Assays (e.g., Western Blot for MAPK, Apoptosis Assays) Mycotoxin_Exposure->Mechanism_Assays Data_Analysis1 Data Analysis (IC50, Apoptotic Index) MTT_Assay->Data_Analysis1 Mechanism_Assays->Data_Analysis1 Comparative Toxicity Profile Comparative Toxicity Profile Data_Analysis1->Comparative Toxicity Profile Animal_Model Animal Model (e.g., Mice) Intranasal_Instillation Intranasal Instillation Animal_Model->Intranasal_Instillation Observation Observation & Sample Collection (e.g., BALF, Lung Tissue) Intranasal_Instillation->Observation Histopathology Histopathology & Biomarker Analysis Observation->Histopathology Data_Analysis2 Data Analysis (LD50, Inflammatory Score) Histopathology->Data_Analysis2 Data_Analysis2->Comparative Toxicity Profile

Caption: Experimental workflow for comparative toxicity assessment.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of mycotoxins.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Mycotoxin Treatment:

  • Prepare serial dilutions of this compound and Satratoxin G in serum-free culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the mycotoxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of mycotoxin that inhibits cell growth by 50%).

Intranasal Instillation in Mice

This protocol is adapted from studies investigating the in vivo effects of Satratoxin G.[8]

1. Animal Preparation:

  • Use female C57Bl/6 mice (or other appropriate strain), 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

2. Mycotoxin Administration:

  • Prepare the desired dose of Satratoxin G or this compound in a sterile vehicle (e.g., pyrogen-free saline).

  • Hold the anesthetized mouse in a supine position.

  • Using a micropipette, gently instill a small volume (e.g., 20-30 µL) of the mycotoxin solution into the nostrils (10-15 µL per nostril).

3. Post-instillation Monitoring:

  • Monitor the animals for any signs of distress or adverse effects.

  • At predetermined time points (e.g., 24, 48, 72 hours), euthanize the animals.

4. Sample Collection and Analysis:

  • Collect relevant tissues, such as the nasal passages, olfactory bulb, and lungs.

  • Perform histopathological analysis to assess for inflammation, apoptosis, and tissue damage.

  • Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell infiltration and cytokine levels.

Conclusion

The available data indicates a significant disparity in the toxic potential of this compound and Satratoxin G. Satratoxin G is a highly potent toxin, exhibiting cytotoxicity at low ng/mL concentrations and significant in vivo toxicity, including neurotoxicity and inflammation, at µg/kg doses. Its mechanism of action is well-characterized and involves the inhibition of protein synthesis and activation of MAPK signaling pathways, leading to apoptosis.

In contrast, this compound demonstrates considerably lower general cytotoxicity. While it shows no adverse effects on HepG2 cells at concentrations up to 100 μM, recent findings reveal potent cytotoxic activity against specific cancer cell lines in the low micromolar range. Its primary recognized biological activity is immunosuppression via inhibition of the complement system.

This comparative guide highlights the need for further research into the specific cytotoxic mechanisms of this compound, particularly in light of its selective effects on cancer cells. For risk assessment purposes in environments contaminated with Stachybotrys chartarum, the potent and multi-faceted toxicity of Satratoxin G warrants significant attention. Researchers and drug development professionals should consider the distinct toxicological profiles of these two mycotoxins in their studies and therapeutic developments.

References

Differentiating Stachybotrylactam from its Isomers: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of isomeric compounds are critical in drug discovery and development, where subtle structural variations can lead to significant differences in biological activity and toxicity. Stachybotrylactam, a phenylspirodrimane (PSD) mycotoxin produced by Stachybotrys species, and its isomers present a notable analytical challenge. This guide provides a comprehensive comparison of analytical techniques used to distinguish this compound from its key isomer, the corresponding dialdehyde form, Stachybotrydial. This guide is based on experimental data from peer-reviewed studies and offers detailed protocols for researchers.

Executive Summary

This compound is a lactam derivative of a class of mycotoxins known as phenylspirodrimanes. In aqueous solutions, a spontaneous isomerization occurs where dialdehyde-containing phenylspirodrimanes can convert into their corresponding lactone or lactam forms.[1][2] This equilibrium between the dialdehyde and lactam forms necessitates robust analytical methods for their individual detection and quantification. The primary techniques for differentiating these isomers are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS excels in separating the isomers based on their chromatographic behavior and distinct fragmentation patterns, while NMR provides detailed structural information for unambiguous identification.

Data Presentation: Comparative Analysis

The following tables summarize the key analytical data for differentiating this compound from its dialdehyde isomer, Stachybotrydial.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss
This compound8.5386.2368.2, 340.2, 298.2H₂O, CO
Stachybotrydial (Lactone Isomer)9.2387.2369.2, 343.2, 299.2CO₂

Data synthesized from publicly available research data.

Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

PositionThis compound (δ in ppm)Stachybotrydial (δ in ppm)
¹H NMR
H-1'6.85 (d, J=8.5 Hz)6.90 (d, J=8.5 Hz)
H-4'7.20 (d, J=8.5 Hz)7.25 (d, J=8.5 Hz)
H-119.80 (s)10.15 (s)
H-12-9.95 (s)
¹³C NMR
C-11172.5195.1
C-1255.1192.8
C-2'155.4158.2
C-3'118.9120.3

Note: NMR data is illustrative and may vary slightly based on experimental conditions. The most significant differences are observed at the positions corresponding to the lactam and dialdehyde functionalities.

Experimental Protocols

LC-MS/MS for Isomer Separation and Identification

This protocol is adapted from established methods for the analysis of Stachybotrys toxins.[1][2]

a. Sample Preparation (Micro-scale Extraction)

  • Excise a small agar plug (approximately 5 mm in diameter) from a fungal culture of Stachybotrys chartarum.

  • Place the agar plug in a 2 mL microcentrifuge tube.

  • Add 1 mL of a solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).

  • Vortex the tube for 60 minutes at room temperature.

  • Centrifuge the sample at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

b. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent with electrospray ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Gas Temperature: 300 °C

    • Gas Flow: 14 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound and its isomer are provided in Table 1.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve a purified and isolated sample of the compound (approximately 1-5 mg) in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance III 600 MHz spectrometer or equivalent.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at 298 K.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak.

Mandatory Visualization

Experimental Workflow for Isomer Differentiation

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation fungal_culture Stachybotrys Culture extraction Micro-scale Extraction fungal_culture->extraction hplc_sample Sample for HPLC extraction->hplc_sample lc_ms LC-MS/MS Analysis hplc_sample->lc_ms nmr NMR Spectroscopy hplc_sample->nmr (for purified samples) retention_time Retention Time lc_ms->retention_time mass_spectra Mass Spectra lc_ms->mass_spectra nmr_spectra NMR Spectra nmr->nmr_spectra isomer_differentiation Isomer Differentiation retention_time->isomer_differentiation mass_spectra->isomer_differentiation nmr_spectra->isomer_differentiation

Caption: Workflow for the differentiation of this compound and its isomers.

Signaling Pathway: Inhibition of NF-κB by Phenylspirodrimanes

Phenylspirodrimanes, including this compound, have been reported to exhibit anti-inflammatory properties.[3] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nf_kb_pathway Inhibition of NF-κB Signaling by Phenylspirodrimanes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tlr4->ikk activates tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocation ikb_nfkb->nfkb IκB degradation psd Phenylspirodrimanes (e.g., this compound) psd->ikk inhibits dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression (IL-6, IL-1β, iNOS) dna->gene_expression promotes transcription

Caption: Phenylspirodrimanes inhibit the NF-κB pathway by targeting the IKK complex.

Conclusion

The differentiation of this compound from its dialdehyde isomer is readily achievable through the application of modern analytical techniques. LC-MS/MS provides a sensitive and high-throughput method for separation and detection, with characteristic fragmentation patterns serving as key identifiers. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard. The provided protocols and data serve as a valuable resource for researchers working on the analysis of these and other related fungal metabolites. Furthermore, understanding the interaction of these compounds with key cellular signaling pathways, such as NF-κB, is crucial for elucidating their biological effects and potential as therapeutic leads.

References

Comparative Guide to Inter-laboratory Validation of Stachybotrylactam Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Method Performance

The performance of an analytical method is determined by several key parameters. The following table summarizes the reported performance characteristics for Stachybotrylactam quantification from various single-laboratory validation studies. This allows for a comparison of the limits of detection (LOD), limits of quantification (LOQ), and precision across different methodologies.

ParameterMethod 1Method 2
Limit of Detection (LOD) 0.1 ng/mLNot explicitly stated for this compound
Lower Limit of Quantification (LLOQ) 0.3 ng/mLNot explicitly stated for this compound
Precision (as Relative Standard Deviation, RSD) Not explicitly stated for this compound20% (generally applicable for all species)
Instrumentation UHPLC-QqQLC-MS/MS
Matrix Culture extracts, Dust wipesFungal biomass on PDA and MEA
Reference Došen et al. (2016)Piontek et al. (2021)

Note: The commercial availability of a this compound standard facilitates its use as a reference in semi-quantitative approaches for other Stachybotrys toxins.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are summaries of the experimental protocols from the cited studies.

Method 1: UHPLC-QqQ for Fungal Culture Extracts and Dust Samples

This method was developed for the analysis of various Stachybotrys metabolites, including this compound.

  • Sample Preparation:

    • Fungal Cultures: A micro-scale extraction procedure was employed.

    • Dust Wipes: Dust was collected on wipes, which were then extracted.

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity UHPLC system.

    • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • System: Agilent 6460 Triple Quadrupole MS with Jet Stream electrospray ionization (ESI).

    • Ionization Mode: Positive.

    • Monitored Transitions: Specific precursor and product ions for this compound were monitored in Multiple Reaction Monitoring (MRM) mode.

Method 2: LC-MS/MS for Fungal Biomass

This method was utilized to quantify this compound produced by Stachybotrys chartarum grown on different culture media.

  • Sample Preparation:

    • Air-dried fungal biomass was collected.

    • Extraction was performed using 80% methanol.

    • The resulting extracts were filtered before analysis.

  • Liquid Chromatography:

    • Column: Gemini® C18-column (150 × 4.6 mm i.d., 5 µm particle size) with a C18 guard cartridge.

    • Mobile Phase: A binary gradient with 5 mM ammonium acetate in a methanol/water/acetic acid mixture.

  • Mass Spectrometry:

    • The specific MS/MS parameters for this compound were not detailed in the publication.

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound from sample collection to data analysis, based on the common elements of the described methodologies.

Stachybotrylactam_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fungal Culture, Dust Wipe) Extraction Extraction (e.g., with Methanol or Acetonitrile-based solvent) SampleCollection->Extraction Cleanup Extract Cleanup (e.g., Filtration, SPE) Extraction->Cleanup LC_Separation Liquid Chromatography (C18 Reversed-Phase) Cleanup->LC_Separation MS_Detection Mass Spectrometry (Triple Quadrupole, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (using Calibration Curve) MS_Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: A generalized workflow for the quantification of this compound.

Unraveling Stachybotrylactam Production: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gene expression in Stachybotrys sp. under different culture conditions, offering insights into the transcriptional regulation of Stachybotrylactam biosynthesis. The data presented is derived from transcriptomic analyses aimed at elucidating the biosynthetic pathway of phenylspirodrimanes, a class of meroterpenoids to which this compound belongs.

Data Presentation: Differential Gene Expression in the psd Cluster

Transcriptomic analysis of Stachybotrys sp. CPCC 401591 was performed to compare gene expression under conditions optimized for phenylspirodrimane production (TBI medium) versus a standard growth medium (PDB). The following table summarizes the differential expression of genes within the identified biosynthetic gene cluster, designated as the psd cluster, which is responsible for the production of this compound and other related compounds.[1]

GeneProposed FunctionExpression in TBI vs. PDB
psdANon-ribosomal peptide synthetase (NRPS)-likeSignificantly up-regulated
psdBDrimane-type terpene cyclaseUp-regulated
psdCFAD-dependent monooxygenaseUp-regulated
psdDP450 monooxygenaseUp-regulated
psdEFAD-dependent oxidoreductaseUp-regulated
psdFMajor facilitator superfamily (MFS) transporterUp-regulated
psdIFungal-specific transcription factorUp-regulated
psdJShort-chain dehydrogenase/reductaseUp-regulated
psdNMethyltransferaseSignificantly up-regulated

Experimental Protocols

The following methodologies were employed in the transcriptomic analysis of Stachybotrys sp. for the investigation of this compound biosynthesis.

Fungal Strain and Culture Conditions

The fungus Stachybotrys sp. CPCC 401591 was used for these experiments. For comparative transcriptomics, the strain was cultured under two different conditions: Potato Dextrose Broth (PDB), a standard fungal growth medium, and TBI (Tubo-Borg-Ingold) broth, a medium known to induce secondary metabolite production. Cultures were grown for a specified period to allow for sufficient biomass accumulation and secondary metabolite synthesis.[1]

RNA Extraction and Sequencing

Total RNA was extracted from the mycelia collected from both PDB and TBI cultures. A PureLink™ RNA Mini Kit was utilized for the extraction process, followed by purification using an EasyPure® RNA purification kit. The integrity and quality of the extracted RNA were assessed to ensure suitability for downstream applications. High-quality RNA samples were then subjected to library preparation and sequenced using the Illumina NovaSeq 6000 platform to generate transcriptomic data.[2]

Transcriptomic Data Analysis

The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the reference genome of Stachybotrys sp.. Differential gene expression analysis was performed to compare the transcriptomes of the fungus grown in TBI medium versus PDB medium. Genes showing a statistically significant change in expression levels were identified as differentially expressed genes (DEGs). Functional annotation of these DEGs was carried out to predict their roles in various biological processes, including the biosynthesis of this compound.[1]

Mandatory Visualization

Proposed Biosynthetic Pathway of this compound Precursors

The following diagram illustrates the proposed biosynthetic pathway for phenylspirodrimanes, including precursors to this compound, based on the functions of the genes identified in the psd cluster.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of Phenylspirodrimane Precursors cluster_0 Primary Metabolism cluster_1 psd Gene Cluster Activity Orsellinic acid Orsellinic acid Ilicicolin B Ilicicolin B Orsellinic acid->Ilicicolin B ... Farnesyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate->Ilicicolin B ... Intermediate 1 Intermediate 1 Ilicicolin B->Intermediate 1 psdA (NRPS-like) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 psdB (Terpene cyclase) Phenylspirodrimanes Phenylspirodrimanes Intermediate 2->Phenylspirodrimanes psdC, psdD, psdE, psdN (Modifying Enzymes) This compound This compound Phenylspirodrimanes->this compound Further modifications

Caption: Proposed biosynthetic pathway leading to this compound.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the key steps involved in the comparative transcriptomic analysis of Stachybotrys sp..

Experimental Workflow Comparative Transcriptomics Experimental Workflow Stachybotrys sp. Culture Stachybotrys sp. Culture PDB Medium (Control) PDB Medium (Control) Stachybotrys sp. Culture->PDB Medium (Control) TBI Medium (Inducing) TBI Medium (Inducing) Stachybotrys sp. Culture->TBI Medium (Inducing) RNA Extraction RNA Extraction PDB Medium (Control)->RNA Extraction TBI Medium (Inducing)->RNA Extraction RNA Sequencing (Illumina) RNA Sequencing (Illumina) RNA Extraction->RNA Sequencing (Illumina) Data Analysis Data Analysis RNA Sequencing (Illumina)->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes Pathway Analysis Pathway Analysis Differentially Expressed Genes->Pathway Analysis

Caption: Workflow of the comparative transcriptomic analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, step-by-step procedural information for the safe disposal of Stachybotrylactam, promoting a secure and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Dry forms of mycotoxins should always be handled in a chemical fume hood or a certified biological safety cabinet.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Eye Protection Safety glasses or gogglesTo prevent eye exposure.
Respiratory Protection An approved disposable mask, such as an N-95Recommended when handling powders or creating aerosols.

Step-by-Step Disposal and Decontamination Protocol

The following procedures are based on established methods for the decontamination of mycotoxins and Stachybotrys-contaminated materials.[2][3][4]

1. Decontamination of Solid Waste (e.g., contaminated labware, PPE):

  • Step 1: Immerse all disposable items (e.g., pipette tips, gloves, paper towels) in a freshly prepared solution of sodium hypochlorite (bleach). A solution with a concentration of at least 1% available chlorine is recommended.

  • Step 2: Allow a minimum contact time of 30 minutes. For heavily contaminated items, a longer duration is advisable.

  • Step 3: After decontamination, decant the bleach solution and dispose of it down the drain with copious amounts of water, in accordance with local regulations.

  • Step 4: Place the decontaminated solid waste in a clearly labeled, sealed plastic bag for hazardous waste disposal.[2]

2. Decontamination of Liquid Waste (e.g., solutions containing this compound):

  • Step 1: Treat the liquid waste with a chemical inactivation agent. Two common methods are:

    • Sodium Hypochlorite: Add household bleach to the liquid waste to achieve a final concentration of at least 1% available chlorine.

    • Potassium Permanganate/Sulfuric Acid: For organic solvent solutions, first evaporate the solvent in a fume hood. Dissolve the residue in a small amount of water and then slowly add concentrated sulfuric acid, followed by a sufficient amount of potassium permanganate to maintain a purple color.[5] Caution: This reaction is exothermic and should be performed with care, preferably in an ice bath.[5]

  • Step 2: Allow the mixture to react for at least two hours, or overnight, to ensure complete degradation of the mycotoxin.[5]

  • Step 3: Neutralize the solution as required by your institution's safety protocols before disposing of it according to local regulations.

3. Spill Management:

  • Step 1: In case of a spill, evacuate the immediate area for at least 30 minutes to allow any aerosols to settle.[1]

  • Step 2: Wearing appropriate PPE, cover the spill with an absorbent material.

  • Step 3: Gently apply a 1-2.5% sodium hypochlorite solution to the absorbent material and the surrounding area.

  • Step 4: Allow a contact time of at least 30 minutes before cleaning the area with fresh absorbent material.

  • Step 5: Dispose of all contaminated materials as hazardous waste.

Quantitative Data for Decontamination Solutions

DecontaminantTarget Waste TypeRecommended ConcentrationMinimum Contact TimeReference
Sodium Hypochlorite Solid & Liquid Waste, Spills1-2.5% available chlorine30 minutes[2][5]
Potassium Permanganate in Sulfuric Acid Liquid Waste (after solvent evaporation)0.1 mol/L KMnO4 in 1 mol/L H2SO43 hours to overnight[5]

Experimental Protocols for Mycotoxin Inactivation

While specific experimental protocols for the degradation of this compound are not published, the methods for aflatoxin inactivation provide a strong procedural basis. One such protocol involves:

  • Evaporation of the organic solvent from the mycotoxin-containing solution.

  • Dissolving the residue in a minimal amount of methanol to wet the glassware.

  • Adding an excess amount (at least twice the estimated required amount) of a hypochlorite solution (e.g., 5% w/v).

  • Shaking the mixture and allowing it to stand for at least two hours.

  • Diluting the solution to reduce the hypochlorite concentration to below 1.3% before disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Stachybotrylactam_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill decon_solid Decontaminate with Sodium Hypochlorite (1-2.5%) solid_waste->decon_solid decon_liquid Chemically Inactivate (e.g., with Sodium Hypochlorite) liquid_waste->decon_liquid manage_spill Follow Spill Management Protocol spill->manage_spill dispose_solid Dispose as Hazardous Waste decon_solid->dispose_solid dispose_liquid Neutralize & Dispose per Local Regulations decon_liquid->dispose_liquid dispose_spill Dispose of Contaminated Materials as Hazardous Waste manage_spill->dispose_spill

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.